molecular formula C9H15ClN2 B3363478 (3-Isopropylphenyl)hydrazine hydrochloride CAS No. 1030288-67-5

(3-Isopropylphenyl)hydrazine hydrochloride

Cat. No.: B3363478
CAS No.: 1030288-67-5
M. Wt: 186.68 g/mol
InChI Key: BYJCRUCIXAVEBY-UHFFFAOYSA-N
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Description

(3-Isopropylphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2 and its molecular weight is 186.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.0923762 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-ylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCRUCIXAVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657038
Record name [3-(Propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030288-67-5
Record name [3-(Propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Isopropylphenyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Isopropylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest in synthetic and medicinal chemistry. As a key building block, its primary utility lies in the construction of complex heterocyclic scaffolds, most notably indoles, via the Fischer indole synthesis. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its reactivity, with a particular focus on its application in the synthesis of biologically active molecules relevant to drug discovery and development. Safety considerations and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Substituted phenylhydrazines are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds. Among these, this compound holds particular importance due to the synthetic flexibility offered by the isopropyl substituent on the phenyl ring. This lipophilic group can influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base.

This technical guide aims to provide a detailed resource for researchers and professionals working with this compound. It will cover the fundamental aspects of its molecular structure and properties, provide insights into its synthesis and characterization, and explore its applications in the synthesis of valuable chemical entities, particularly within the realm of drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with an isopropyl group at the meta-position and a hydrazine hydrochloride moiety.

Chemical Structure:

Synthesis A 3-Isopropylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl    0-5 °C   C (3-Isopropylphenyl)hydrazine B->C  SnCl₂ / HCl    or Na₂SO₃   D This compound C->D  HCl  

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol (General Procedure):

This protocol is a generalized procedure based on the synthesis of similar substituted phenylhydrazines. Optimization may be required for the specific synthesis of this compound.

Part 1: Diazotization of 3-Isopropylaniline

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-isopropylaniline in dilute hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Part 2: Reduction of the Diazonium Salt

  • Reducing Agent: In a separate flask, prepare a solution of the reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite.

  • Reduction: Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining a low temperature.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The resulting phenylhydrazine hydrochloride may precipitate.

Part 3: Isolation and Purification

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.

  • Free Base (Optional): To obtain the free base, the hydrochloride salt can be treated with a base such as sodium hydroxide, followed by extraction with an organic solvent like diethyl ether.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of this compound. The following spectroscopic techniques are typically employed. While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons (a doublet for the methyl groups and a septet for the methine proton), and the hydrazine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the isopropyl and hydrazine groups. In the hydrochloride salt, the hydrazine protons (NH and NH₂) will likely appear as broad signals at a downfield chemical shift and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons (with four unique signals due to symmetry), and two signals for the isopropyl group (methyl and methine carbons). The chemical shifts will be characteristic of a substituted benzene ring.

4.2 Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3200-3400N-H stretching (hydrazine)
2800-3000C-H stretching (isopropyl and aromatic)
~1600, ~1500C=C stretching (aromatic ring)
~1450C-H bending (isopropyl)

4.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak corresponding to the free base (after loss of HCl) would be expected. Common fragmentation pathways for phenylhydrazines involve cleavage of the N-N bond and fragmentation of the alkyl substituent. [1]

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a key precursor for the synthesis of indole-containing scaffolds.

5.1 Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. [2] Reaction Workflow:

Fischer_Indole A (3-Isopropylphenyl)hydrazine C Hydrazone Intermediate A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D  Acid Catalyst (e.g., H₂SO₄, PPA)   E Indole Product D->E  Rearomatization    (-NH₃)  

Caption: The Fischer Indole Synthesis workflow.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-[3][3]sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to yield the aromatic indole ring. The position of the isopropyl group on the phenylhydrazine directs the regioselectivity of the cyclization, leading to the formation of 4- or 6-isopropyl-substituted indoles, depending on the nature of the carbonyl compound used.

5.2 Applications in Medicinal Chemistry

The indole nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs. The ability to introduce an isopropyl group at a specific position on the indole ring allows for the fine-tuning of a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Indole derivatives synthesized from this compound have potential applications in various therapeutic areas, including:

  • Anticancer Agents: Many indole-based compounds exhibit potent anticancer activity through various mechanisms. [4]* Antimicrobial Agents: The indole scaffold is present in several natural and synthetic antimicrobial compounds.

  • Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [5][6] Recommended Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of indole-based compounds of medicinal importance. A thorough understanding of its structure, properties, synthesis, and reactivity is essential for its effective and safe utilization in research and drug development. While detailed experimental data for this specific isomer is not extensively documented in public literature, its chemical behavior can be reliably predicted based on the well-established chemistry of substituted phenylhydrazines. This guide serves as a foundational resource to aid scientists in leveraging the synthetic potential of this important chemical intermediate.

References

  • Google Patents. (2015). Synthetic method for isopropyl hydrazine. CN105017064A.
  • PubChem. (3-Methoxyphenyl)hydrazine hydrochloride. [Link]

  • PubChem. Phenylhydrazine. [Link]

  • Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [Link]

  • ResearchGate. FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... [Link]

  • ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • ResearchGate. 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. [Link]

  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Isopropylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (3-Isopropylphenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to offer not just data, but a deeper understanding of the principles behind the data and the experimental choices made in its acquisition and interpretation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both predicted values based on analogous structures and detailed methodologies for their acquisition.

Introduction: The Significance of this compound

This compound (C₉H₁₅ClN₂) is a substituted phenylhydrazine derivative. Phenylhydrazines are a critical class of compounds in organic synthesis, most notably for their role in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceuticals. The isopropyl substituent on the phenyl ring provides specific steric and electronic properties that can be exploited in drug design to modulate biological activity and pharmacokinetic profiles. Accurate and thorough characterization of this intermediate is paramount to ensure the purity and identity of downstream active pharmaceutical ingredients (APIs).

This guide will provide a detailed examination of the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the hydrazine protons. The hydrochloride salt form will influence the chemical shifts of the protons attached to or near the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Isopropyl -CH₃~1.2Doublet6HShielded aliphatic protons split by the adjacent methine proton.
Isopropyl -CH~2.9Septet1HDeshielded methine proton split by the six methyl protons.
Aromatic C4-H, C5-H, C6-H~6.8 - 7.3Multiplets3HAromatic protons with varying shielding due to the positions relative to the substituents.
Aromatic C2-H~7.0Singlet1HAromatic proton with a unique chemical shift due to its proximity to both substituents.
Hydrazine -NHNH₃⁺~8.0 - 10.0Broad Singlet4HExchangeable protons of the hydrazinium ion, often appearing as a broad signal.

The prediction is based on the analysis of related structures, such as phenylhydrazine hydrochloride, where the aromatic protons appear in the 6.9-7.3 ppm range and the hydrazinium protons are observed as broad signals at higher chemical shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Isopropyl -CH₃~24Typical chemical shift for aliphatic methyl carbons.
Isopropyl -CH~34Aliphatic methine carbon.
Aromatic C4, C6~115-120Aromatic carbons influenced by the hydrazine group.
Aromatic C2~125Aromatic carbon adjacent to both substituents.
Aromatic C5~129Standard aromatic carbon chemical shift.
Aromatic C1~148Aromatic carbon directly attached to the nitrogen.
Aromatic C3~150Aromatic carbon bearing the isopropyl group.
Experimental Protocol for NMR Data Acquisition

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the exchangeable NH protons.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Visualization of the NMR Analytical Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analysis Structure Confirmation integrate->analysis IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal load Load Sample clean->load apply_pressure Apply Pressure load->apply_pressure instrument FTIR Spectrometer apply_pressure->instrument background Collect Background Spectrum instrument->background sample_spec Collect Sample Spectrum instrument->sample_spec process Ratio to Background sample_spec->process identify Identify Functional Group Absorptions process->identify

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, the free base (3-Isopropylphenyl)hydrazine has a molecular weight of 150.22 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 150 would be expected.

Table 4: Predicted Key Fragments in the Mass Spectrum of (3-Isopropylphenyl)hydrazine

m/zPredicted FragmentRationale
150[C₉H₁₄N₂]⁺Molecular Ion
135[C₈H₁₁N₂]⁺Loss of a methyl group (•CH₃) from the isopropyl group.
107[C₇H₇N]⁺Loss of the hydrazine moiety (•NHNH₂).
91[C₇H₇]⁺Tropylium ion, a common fragment from substituted benzenes.

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for less volatile compounds. For this compound, GC-MS after neutralization or direct infusion into an electrospray ionization (ESI) source would be appropriate.

Sample Preparation (for GC-MS):

  • Neutralize the hydrochloride salt to the free base by dissolving it in a suitable solvent and adding a mild base.

  • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute the extract to an appropriate concentration (e.g., 1-10 µg/mL).

GC-MS Parameters:

  • GC Column: A non-polar column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualization of the Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M Molecular Ion [C₉H₁₄N₂]⁺ m/z = 150 frag1 [C₈H₁₁N₂]⁺ m/z = 135 M->frag1 - •CH₃ frag2 [C₇H₇N]⁺ m/z = 107 M->frag2 - •NHNH₂ frag3 [C₇H₇]⁺ m/z = 91 frag2->frag3 - NH

Caption: Predicted fragmentation of (3-Isopropylphenyl)hydrazine.

Conclusion: A Multi-faceted Approach to Structural Confirmation

References

  • PubChem. (4-(Propan-2-yl)phenyl)hydrazine hydrochloride. Retrieved from [Link]

  • NIST Chemistry WebBook. Phenylhydrazine hydrochloride. Retrieved from [Link]

  • PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for: Aerobic Oxidative Sonogashira Coupling of Terminal Alkynes with Arylhydrazines. Retrieved from [Link]

  • Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • Google Patents. Synthetic method for isopropyl hydrazine.
  • PubChem. 1-Isopropylhydrazine. Retrieved from [Link]

Sources

solubility of (3-Isopropylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Applications of (3-Isopropylphenyl)hydrazine Hydrochloride

Executive Summary

This compound (CAS: 1030288-67-5) serves as a critical nitrogenous building block in organic synthesis, most notably as a precursor for 7-isopropylindoles via the Fischer Indole Synthesis. While the hydrochloride salt motif confers aqueous solubility, the lipophilic isopropyl substituent introduces a competitive hydrophobic character that dictates its dissolution behavior. This guide provides a comprehensive analysis of its solubility dynamics, experimental determination protocols, and solvent selection strategies for high-yield synthetic applications.

Part 1: Physicochemical Architecture

To master the solubility of this compound, one must understand the tug-of-war between its ionic head and lipophilic tail.[1]

  • Chemical Structure: A phenyl ring substituted at the meta position with an isopropyl group (–CH(CH₃)₂) and a hydrazine moiety (–NHNH₂) protonated as a hydrochloride salt.

  • Molecular Formula: C₉H₁₄N₂ · HCl

  • Molecular Weight: 186.68 g/mol

  • Nature: Ionic solid (Salt form).

The Hydrophilic-Lipophilic Balance (HLB)

Unlike unsubstituted phenylhydrazine hydrochloride, which is freely soluble in water (~50 g/L), the 3-isopropyl derivative possesses a significant hydrophobic domain.

  • Free Base LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic).

  • Salt Form: Highly polar ionic lattice.

Implication: The compound exhibits "amphiphilic duality." It requires polar protic solvents (Water, Ethanol, Acetic Acid) to solvate the ionic cluster, but the isopropyl group limits the saturation point in pure water compared to its non-alkylated analogs.

Part 2: Solubility Dynamics

Aqueous Solubility & The pH Switch

The is strictly pH-dependent. This is the most critical parameter for extraction and purification workflows.

  • Acidic to Neutral pH (pH < 6): The compound exists as the protonated hydrazinium salt (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). It is soluble  in water.[1] The ionic dipole-dipole interactions with water overcome the crystal lattice energy.
    
  • Basic pH (pH > 8): Addition of base (NaOH, NaHCO₃) deprotonates the salt, releasing the free base ((3-Isopropylphenyl)hydrazine). The free base is an oily liquid or low-melting solid that is insoluble in water but highly soluble in organic solvents (DCM, Ethyl Acetate).

Critical Handling Note: Never attempt to dissolve this salt in basic aqueous buffers without an organic co-solvent; it will oil out and precipitate.

Organic Solvent Compatibility
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic Ethanol / Methanol High Excellent solvation of both the organic phenyl ring (via dispersion forces) and the ionic salt (via H-bonding). Ideal for recrystallization.[2]
Polar Protic Acetic Acid High Serves as both solvent and catalyst. Standard medium for Fischer Indole synthesis.
Polar Aprotic DMSO / DMF High High dielectric constant dissociates the salt effectively.
Non-Polar Hexane / Toluene Insoluble The ionic lattice cannot be broken by weak Van der Waals forces. Note: The free base is soluble here.
Chlorinated DCM / Chloroform Low/Sparingly Salt form is poor; free base is highly soluble.

Part 3: Experimental Determination Protocol

Since specific solubility values for this catalog compound vary by batch and crystal habit, researchers should determine the exact solubility for their specific lot using the Saturation Shake-Flask Method .

Protocol: Gravimetric Solubility Determination
  • Objective: Determine saturation concentration (

    
    ) in a target solvent at 25°C.
    
  • Prerequisite: Calibrated analytical balance, 0.22 µm PTFE syringe filters.

Step-by-Step Workflow:

  • Supersaturation: Add excess (3-Isopropylphenyl)hydrazine HCl to 5 mL of solvent in a glass vial until solid persists.

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours.

  • Filtration: Pass the suspension through a pre-warmed 0.22 µm filter to remove undissolved solid.

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

    • Evaporate solvent (vacuum oven at 40°C).

    • Weigh the residue.

    • Calculation:

      
      
      
Visual Workflow: Solubility Decision Tree

SolubilityWorkflow start Start: (3-Isopropylphenyl)hydrazine HCl solvent_check Select Solvent System start->solvent_check water Water / Aqueous Buffer solvent_check->water organic Organic Solvent solvent_check->organic ph_check Check pH water->ph_check polar Polar (EtOH, DMSO, AcOH) organic->polar nonpolar Non-Polar (Hexane, Toluene) organic->nonpolar acidic pH < 7 (Acidic/Neutral) ph_check->acidic Maintains Salt basic pH > 7 (Basic) ph_check->basic Deprotonation result_sol SOLUBLE (Stable Salt Solution) acidic->result_sol result_base Free Base Formation (Extract into Organic) basic->result_base polar->result_sol result_insol INSOLUBLE (Precipitation/Oiling Out) nonpolar->result_insol

Figure 1: Solubility decision matrix based on solvent polarity and pH conditions.

Part 4: Applied Solubility (Fischer Indole Synthesis)

The primary application of this compound is the synthesis of 7-isopropylindoles (or isomers depending on regioselectivity). Solubility dictates the reaction kinetics.

The Solvent Paradox

The Fischer Indole synthesis requires an acid catalyst.[3][4]

  • Acetic Acid (Glacial): The "Gold Standard." It dissolves the hydrazine salt and the ketone (e.g., isopropyl methyl ketone) while providing the acidic protons for the mechanism.

  • Ethanol/H₂SO₄: Used when milder conditions are needed. The hydrazine HCl dissolves in ethanol; sulfuric acid is added dropwise.

Reaction Mechanism & Solubility Interface: The reaction proceeds through a hydrazone intermediate.[2][3][5] If the hydrazine salt is not fully dissolved, the formation of the hydrazone (Step 1) becomes rate-limiting.

FischerSynthesis cluster_0 Step 1: Solubilization cluster_1 Step 2: Reaction hydrazine (3-Isopropylphenyl) hydrazine HCl solution Homogeneous Solution hydrazine->solution solvent Solvent: Glacial AcOH solvent->solution hydrazone Hydrazone Intermediate solution->hydrazone + Ketone - H2O ketone Ketone (e.g., 3-methyl-2-butanone) ketone->hydrazone indole 7-Isopropylindole Product hydrazone->indole [3,3]-Sigmatropic Rearrangement (- NH3)

Figure 2: Role of solubility in the Fischer Indole Synthesis pathway.

Part 5: Stability & Handling

  • Oxidation Sensitivity: Hydrazines are reducing agents. While the HCl salt is more stable than the free base, solutions in water or ethanol can darken (oxidize) over time if exposed to air.

    • Recommendation: Prepare solutions fresh. If storage is required, degas the solvent with Nitrogen/Argon.

  • Hygroscopicity: The salt can absorb moisture, leading to clumping and weighing errors. Store in a desiccator.

References

  • Loba Chemie. Phenyl Hydrazine Hydrochloride Safety Data Sheet (SDS). Retrieved from

  • Sigma-Aldrich. (3-Isopropyl-phenyl)-hydrazine hydrochloride Product Analysis. Retrieved from

  • Robinson, B. (1982). The Fischer Indole Synthesis.[3][6] Wiley-Interscience. (Classic mechanism reference).

  • Sajjadifar, S., et al. (2010).[7][8] New 3H-Indole Synthesis by Fischer's Method.[8] Molecules, 15, 2491-2498.[8] Retrieved from

  • ChemGuide. Addition-Elimination Reactions of Aldehydes and Ketones (Hydrazine chemistry). Retrieved from

Sources

stability of (3-Isopropylphenyl)hydrazine hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of (3-Isopropylphenyl)hydrazine Hydrochloride Under Acidic Conditions

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of this compound, a crucial intermediate in pharmaceutical synthesis.[1][2] The insights and protocols detailed herein are intended for researchers, scientists, and drug development professionals dedicated to ensuring the integrity and safety of active pharmaceutical ingredients (APIs) and their precursors.

Introduction: The Significance of Hydrazine Derivatives in Pharmaceuticals

Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds, including treatments for tuberculosis, cancer, and hypertension.[2][3] Their reactivity makes them invaluable in creating complex heterocyclic structures central to the efficacy of many drugs.[1][2] this compound is one such intermediate, and understanding its stability is paramount for process optimization, formulation development, and regulatory compliance. The hydrochloride salt form is often used to improve the stability and handling of the parent hydrazine compound.

The stability of a pharmaceutical intermediate under various conditions, particularly acidic environments often encountered during synthesis and formulation, directly impacts the purity, potency, and safety of the final drug product. Degradation can lead to the formation of impurities that may be toxic or reduce the therapeutic efficacy of the API. This guide will explore the factors influencing the stability of this compound in acidic media and provide robust methodologies for its assessment.

Chemical Properties and Inherent Stability of this compound

This compound is an organic salt with the chemical formula C9H15ClN2. The presence of the hydrazine moiety, the phenyl ring, and the isopropyl group all contribute to its chemical reactivity and stability profile.

PropertyValue/DescriptionSource
Molecular Formula C9H15ClN2PubChem
CAS Number 1030288-67-5Sigma-Aldrich
Appearance Light Brown SolidSigma-Aldrich
InChI Key BYJCRUCIXAVEBY-UHFFFAOYSA-NSigma-Aldrich

Hydrazine solutions, in general, are stable under normal storage conditions, provided that contact with air, oxidizing agents, and catalytic impurities is minimized.[4] Decomposition is typically accelerated by elevated temperatures and the presence of catalytic surfaces.[4] For phenylhydrazine derivatives, the stability is also influenced by the substituents on the aromatic ring. The isopropyl group on the phenyl ring of the target compound is an electron-donating group, which can influence the reactivity of the hydrazine moiety.

In acidic solutions, hydrazines are generally more stable than in alkaline or neutral conditions, especially in the absence of oxygen.[5] The protonation of the hydrazine nitrogen atoms in an acidic medium reduces their nucleophilicity and susceptibility to oxidation. However, care must be taken when neutralizing hydrazine solutions with strong acids, as this can be an exothermic process.[4]

Potential Degradation Pathways Under Acidic Conditions

The degradation of this compound in acidic environments can proceed through several pathways, primarily driven by hydrolysis and oxidation.

Hydrolytic Degradation

While hydrazines themselves are relatively stable to hydrolysis, impurities or subsequent reaction products, such as hydrazones, can be susceptible to acid-catalyzed hydrolysis.[6] If this compound is used in a reaction to form a hydrazone, any residual acid could promote the reverse reaction, leading to the regeneration of the starting materials.[6]

Oxidative Degradation

Oxidation is a major degradation pathway for hydrazines.[5] In aqueous systems, the primary mechanism of hydrazine degradation is a four-electron oxidation to nitrogen gas by oxygen.[5] This process can be catalyzed by metal ions, such as Cu(II).[5][7] The oxidation can proceed through the formation of a hydrazyl radical, which can lead to the formation of ammonia as a degradation product.[5]

For (3-Isopropylphenyl)hydrazine, oxidation could potentially lead to the formation of diazonium species, which are highly reactive and can decompose to form a variety of products, including phenols and other aromatic compounds. The presence of an isopropyl group could also be a site for oxidative attack under harsh conditions.

The following diagram illustrates a potential oxidative degradation pathway for (3-Isopropylphenyl)hydrazine.

G A (3-Isopropylphenyl)hydrazine B [Oxidation] A->B C 3-Isopropyldiazene B->C D [Further Oxidation/Decomposition] C->D E Nitrogen Gas + Isopropylbenzene D->E F Other Degradants D->F

Caption: Potential Oxidative Degradation Pathway.

Experimental Design for Stability Assessment: A Self-Validating Approach

A robust stability study for this compound under acidic conditions should employ a forced degradation (stress testing) methodology. This approach intentionally exposes the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential degradation products.

Rationale for Stress Conditions

The choice of stress conditions is critical for a meaningful stability study. The conditions should be selected to be relevant to the potential manufacturing and storage environments of the compound.

  • Acid Concentration: A range of acid concentrations (e.g., 0.1 M, 1 M HCl) should be tested to understand the pH-dependency of the degradation. Hydrochloric acid is a common choice as it is a non-oxidizing acid.

  • Temperature: Elevated temperatures (e.g., 40°C, 60°C, 80°C) are used to accelerate the rate of degradation, allowing for the observation of degradation products in a shorter timeframe.

  • Oxidizing Agent: The addition of an oxidizing agent, such as hydrogen peroxide, can simulate the effect of oxidative stress.

  • Light Exposure: Photostability should also be assessed by exposing the compound in solution to a controlled light source (e.g., ICH-compliant photostability chamber).

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare stock solution of (3-Isopropylphenyl)hydrazine HCl C Incubate samples at different temperatures (e.g., RT, 40°C, 60°C) A->C D Expose samples to light (photostability) A->D E Add oxidizing agent (e.g., H2O2) A->E B Prepare acidic stress solutions (e.g., 0.1M HCl, 1M HCl) B->C B->D B->E F Withdraw aliquots at specified time points C->F D->F E->F G Neutralize and dilute samples F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Quantify parent compound and degradation products H->I K Identify degradation products by MS H->K J Determine degradation kinetics I->J

Sources

In-Depth Technical Guide: Reactivity & Applications of (3-Isopropylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Advantage

(3-Isopropylphenyl)hydrazine hydrochloride (CAS: 1030288-67-5) is a specialized arylhydrazine building block distinguished by the meta-isopropyl substituent. Unlike its para-substituted counterparts, which offer symmetrical electronic activation, the meta-isopropyl group introduces a unique combination of asymmetric steric bulk and weak inductive electron donation (+I effect) .

This compound is primarily utilized in the synthesis of indole-based pharmacophores (via Fischer Indole Synthesis) and pyrazole scaffolds. The hydrochloride salt form is critical for bench stability, preventing the rapid auto-oxidation typical of free arylhydrazines.

Chemical Profile
PropertySpecification
Structure m-Isopropylphenyl ring bonded to hydrazine (-NHNH₂[1][2][3][4]·HCl)
Molecular Weight 186.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in non-polar organics
Key Feature Meta-substitution directs regioselectivity in cyclization reactions

Mechanistic Reactivity Profile

The reactivity of this molecule is governed by the interplay between the nucleophilic hydrazine moiety and the steric/electronic influence of the isopropyl group on the phenyl ring.

Acid-Base Equilibrium & Nucleophilicity

The hydrochloride salt acts as a "masked" nucleophile. In the salt form (


), the terminal nitrogen is protonated, rendering it non-nucleophilic.
  • Activation: To participate in condensation reactions (e.g., with ketones), the salt must release the free base. This occurs via equilibrium in buffered solutions or by adding a stoichiometric base (NaOAc, Et₃N).

  • The Alpha Effect: Once free, the terminal nitrogen (

    
    ) exhibits enhanced nucleophilicity due to the repulsion of lone pairs on the adjacent 
    
    
    
    , making it highly reactive toward carbonyl electrophiles.
Oxidation Sensitivity

The free base form is highly susceptible to air oxidation, leading to the formation of diazenes (


) and subsequent radical decomposition.
  • Protocol Implication: Always handle the free base under an inert atmosphere (

    
     or 
    
    
    
    ). Store the bulk material as the HCl salt.

Core Application: Fischer Indole Synthesis

The most critical application of (3-isopropylphenyl)hydrazine is the synthesis of substituted indoles. The presence of the meta-isopropyl group creates a bifurcation in the reaction pathway during the [3,3]-sigmatropic rearrangement, leading to regioisomers.

The Regioselectivity Challenge

When the hydrazone formed from a meta-substituted hydrazine undergoes rearrangement, the new C-C bond can form at two distinct ortho positions:

  • C2 (Ortho to isopropyl): Sterically crowded. Leads to the 4-isopropylindole .

  • C6 (Para to isopropyl): Sterically accessible. Leads to the 6-isopropylindole .

Expert Insight: For bulky groups like isopropyl, the reaction strongly favors the 6-substituted isomer (often >80:20 ratio) due to steric hindrance at the C2 position. However, electronic activation can sometimes compete with steric control.

Mechanistic Pathway & Regioselectivity Visualization

The following diagram details the bifurcation point where the regioselectivity is determined.

FischerIndole Start (3-Isopropylphenyl)hydrazine Hydrochloride Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone, -H2O Ketone Ketone (R-CO-CH2-R') Ketone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic PathA Attack at C6 (Para to iPr) Sigmatropic->PathA Less Steric Hindrance PathB Attack at C2 (Ortho to iPr) Sigmatropic->PathB High Steric Hindrance DiimineA Diimine Intermediate A PathA->DiimineA DiimineB Diimine Intermediate B PathB->DiimineB Indole6 MAJOR PRODUCT: 6-Isopropylindole DiimineA->Indole6 - NH3 Indole4 MINOR PRODUCT: 4-Isopropylindole DiimineB->Indole4 - NH3

Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of (3-isopropylphenyl)hydrazine. The steric bulk of the isopropyl group directs the rearrangement preferentially to the less hindered position, favoring the 6-substituted indole.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Isopropyl-3-methylindole

This protocol uses a weak acid catalyst (Acetic Acid) to minimize polymer formation and moderate the reaction temperature.

Reagents:

  • (3-Isopropylphenyl)hydrazine HCl: 10.0 mmol

  • Propionaldehyde (or ketone equivalent): 11.0 mmol

  • Glacial Acetic Acid: 20 mL

  • Sodium Acetate (anhydrous): 10.0 mmol (to buffer HCl)

Workflow:

  • Free Base Generation (In Situ): Suspend the hydrazine HCl and Sodium Acetate in Glacial Acetic Acid. Stir at room temperature for 15 minutes.

  • Hydrazone Formation: Add the ketone/aldehyde dropwise at 20°C. Stir for 1 hour. Monitor by TLC (disappearance of hydrazine).

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: The solution will darken significantly.

  • Workup: Cool to RT. Pour into ice water (100 mL). Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (careful: gas evolution) to remove acetic acid.

  • Purification: The crude oil will contain both 4- and 6-isomers. Separation requires Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes). The 6-isomer is typically less polar and elutes first (verify with NOE NMR).

Protocol B: Analytical Derivatization (Hydrazone Formation)

Used for purity checking or identifying carbonyl impurities.

  • Solution: Dissolve 50 mg of the hydrazine HCl in 1 mL Methanol.

  • Buffer: Add 50 mg Sodium Acetate dissolved in 0.5 mL water.

  • Reaction: Add 1 equivalent of the target aldehyde/ketone.

  • Observation: A precipitate (hydrazone) usually forms within 5–10 minutes.

  • Analysis: Filter and dry. Analyze via melting point or HPLC.

Handling & Safety Data

Hazard ClassDescriptionMitigation
Acute Toxicity Toxic if swallowed or in contact with skin.[5]Wear nitrile gloves (double gloving recommended) and lab coat.
Sensitizer Potential skin sensitizer.[5][6]Avoid dust formation. Use a fume hood.[7]
Carcinogenicity Suspected carcinogen (typical of hydrazines).Handle as a high-potency compound.
Stability Hygroscopic and oxidation-sensitive.Store at 2–8°C under inert gas. Keep container tightly sealed.

Self-Validating Safety Check: Before heating any reaction involving this compound, ensure the system is open to a bubbler or vent line. The loss of ammonia (


) during indole synthesis generates pressure.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
    • Mechanism and regiochemistry details.[8][9]

  • Regioselectivity in Meta-Substituted Phenylhydrazines

    • Hughes, D. L. (1993). The Fischer Indole Synthesis.
    • Discusses the steric direction of meta-alkyl groups favoring the 6-position.

  • General Reactivity of Arylhydrazines

    • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30, 205-213.
    • Covers protection and nucleophilicity of hydrazine moieties.

  • Safety & Toxicology of Hydrazines

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Phenylhydrazine Hydrochloride.
    • Safety data applicable to the class.

Sources

Technical Safety & Handling Monograph: (3-Isopropylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 680218-05-7 Synonyms: 3-Isopropylphenylhydrazine HCl; (3-Cumyl)hydrazine hydrochloride Molecular Formula: C


H

ClN

Molecular Weight: 186.68 g/mol [1]

Executive Safety Summary & Hazard Architecture

(3-Isopropylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine salt primarily utilized as a prochiral nucleophile in the Fischer Indole Synthesis . While the hydrochloride salt form reduces the volatility inherent to free-base hydrazines, it retains significant toxicological potency.

Research professionals must approach this compound not merely as a reagent, but as a potential hemotoxin and sensitizer . The safety architecture described below prioritizes the mitigation of methemoglobinemia (oxidation of hemoglobin) and severe dermal sensitization.

GHS Hazard Classification (Class-Extrapolated)

Based on the toxicological profile of substituted phenylhydrazines:

Hazard ClassCategorySignalHazard Statement
Acute Toxicity (Oral) Cat 3Danger Toxic if swallowed.[2]
Skin Sensitization Cat 1Warning May cause an allergic skin reaction.[3][4]
Carcinogenicity Cat 1B/2Danger Suspected/May cause cancer.[3][4]
STOT - Repeated Cat 1Danger Causes damage to organs (Blood/Liver) through prolonged exposure.[3]
Aquatic Toxicity Cat 1Warning Very toxic to aquatic life.[3]

Engineering Controls: The Self-Validating Safety System

To ensure "Trustworthiness" in the handling protocol, we do not rely on compliance alone but on engineered barriers that provide immediate feedback.

Primary Containment (The "Red-Light" Rule)

Standard: All manipulations of the solid salt or its solutions must occur within a certified chemical fume hood.

  • Validation Metric: The hood must operate at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • The "Red-Light" Protocol: If the hood flow alarm triggers or the sash is raised above the safe operating height (usually 18 inches), all work stops immediately. The container is capped, and the researcher steps back.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against aromatic amines and hydrazines due to rapid permeation.

  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (Tactility).

    • Outer Layer: 5-mil Laminate (Silver Shield/4H) or thick Nitrile (Chemical Resistance).

    • Change Schedule: Replace outer gloves immediately upon splash; replace inner gloves every 2 hours.

  • Respiratory: If weighing outside a hood (strongly discouraged) or in spill cleanup, use a full-face respirator with P100/OV (Organic Vapor) cartridges.

Technical Application: Fischer Indole Synthesis

Context: Synthesis of 3-isopropyl-1H-indole derivatives.

This section details the safe utilization of this compound in a high-temperature acid-catalyzed cyclization.

Reaction Mechanism & Workflow

The Fischer Indole Synthesis involves a [3,3]-sigmatropic rearrangement. The release of ammonia (NH


) as a byproduct necessitates open-system ventilation or acid scrubbing.

FischerIndole cluster_hazards Critical Hazard Control Points Start Reagents: (3-Isopropylphenyl)hydrazine HCl + Ketone/Aldehyde Hydrazone Intermediate: Arylethylhydrazone Formation Start->Hydrazone Condensation AcidCat Condition: Acid Catalyst (H2SO4/AcOH) + Heat (Reflux) Hydrazone->AcidCat Tautomer Tautomerization: Ene-hydrazine AcidCat->Tautomer Protonation SigmaShift [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Tautomer->SigmaShift Rate Determining Step Aromatization Cyclization & Aromatization (- NH3) SigmaShift->Aromatization Re-aromatization Product Final Product: Substituted Indole Aromatization->Product

Figure 1: Logical flow of the Fischer Indole Synthesis highlighting the critical acid-catalyzed rearrangement step where thermal control is paramount.

Detailed Experimental Protocol

Objective: Synthesis of a 7-isopropyl-substituted indole derivative.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (N

      
      ) or Argon. Hydrazine salts can oxidize to diazenes upon prolonged air exposure, leading to tar formation.
      
  • Solubilization:

    • Add this compound (1.0 equiv) to the flask.

    • Suspend in glacial acetic acid (AcOH) or ethanol with catalytic H

      
      SO
      
      
      
      .
    • Safety Check: Ensure the hydrazine salt is fully wetted before heating to prevent dust sublimation.

  • Addition of Carbonyl:

    • Add the ketone (1.0–1.1 equiv) dropwise via syringe.

    • Observation: A slight color change (yellow/orange) indicates hydrazone formation.

  • Thermal Activation:

    • Heat the mixture to reflux (typically 80–110°C depending on solvent).

    • CAUTION: The rearrangement is exothermic. Use a heating mantle with a digital temperature controller and a "fail-safe" thermocouple submerged in the bath.

  • Quenching & Isolation:

    • Cool to room temperature.

    • Pour reaction mixture into ice-cold water or saturated NaHCO

      
       (slowly, to neutralize acid).
      
    • Extract with Ethyl Acetate.

    • Waste Note: The aqueous layer contains hydrazine residues. Treat with bleach (sodium hypochlorite) to oxidize residual hydrazine to N

      
       before disposal.
      

Emergency Response & Medical Surveillance[7][8]

Decontamination Protocol (Spills)

Do not use standard paper towels for large spills, as drying hydrazine residues can become shock-sensitive.

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Neutralize: Apply a solution of 5% Calcium Hypochlorite or commercial spill kit specifically designed for hydrazines. This oxidizes the hydrazine.

  • Absorb: Use vermiculite or sand.

  • Disposal: Double-bag in heavy-duty polyethylene bags labeled "Hazardous Waste: Hydrazine Derivative."

Medical Management: Methemoglobinemia

Exposure to phenylhydrazines can induce hemolytic anemia and methemoglobinemia (MetHb), where iron in hemoglobin is oxidized from Fe


 to Fe

, losing oxygen-binding capacity.
  • Symptoms: Cyanosis (blue lips/fingernails), chocolate-brown blood, fatigue, dizziness.

  • Immediate Action:

    • Remove victim from exposure source.[2][4][5][6][7]

    • Administer high-flow oxygen.

    • Clinical Antidote: Methylene Blue (1–2 mg/kg IV) is the standard treatment for symptomatic MetHb levels >20-30%.

    • Note to Physician: Pulse oximetry is unreliable in the presence of MetHb; request CO-oximetry (ABG).

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[8] PubChem Compound Summary for CID 11242337, this compound. Retrieved from [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[9] (Seminal text on the mechanism and acid catalysis requirements).

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Advanced Computational Protocols for the Conformational Analysis of (3-Isopropylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isopropylphenyl)hydrazine hydrochloride (CAS: 1030288-67-5) represents a critical class of hydrazine intermediates used in the synthesis of indoles via the Fischer indole synthesis and as precursors for diverse pharmaceutical scaffolds. While the synthetic utility of phenylhydrazines is well-documented, the conformational dynamics of the 3-isopropyl derivative remain under-explored in open literature.

This guide establishes a rigorous theoretical framework for characterizing this molecule. Unlike rigid aromatics, this system presents a multi-dimensional potential energy surface (PES) governed by three competing factors: the rotational barrier of the isopropyl group , the gauche-effect in the hydrazine moiety , and the ambiguity of the protonation site in the hydrochloride salt form.

This whitepaper provides the step-by-step computational protocol required to resolve these features, ensuring data integrity for downstream drug development applications.

Molecular Definition & Topological Challenges

Before initiating calculations, the molecular system must be accurately defined. The hydrochloride salt implies an ionic species. In solution-phase DFT studies, this is best modeled as the cationic species


 or 

, balanced by an implicit solvent model, rather than a discrete ion pair which can introduce artificial lattice artifacts in non-periodic codes.
Key Degrees of Freedom (DOFs)
  • 
     (Isopropyl Rotation):  The rotation of the isopropyl group relative to the phenyl ring. Steric clash with the ortho-hydrogen is expected.
    
  • 
     (Hydrazine Torsion):  The 
    
    
    
    bond rotation. Neutral hydrazines prefer a gauche conformation (
    
    
    ), but protonation alters this significantly.
  • 
     (Pyramidal Inversion):  The nitrogen atoms are 
    
    
    
    hybridized. Inversion barriers determine the rate of conformer interconversion.

Computational Methodology (The Core)

To ensure Scientific Integrity , the following protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak steric interactions of the isopropyl group.

Level of Theory Selection
  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Rationale: These range-separated hybrid functionals explicitly account for dispersion forces (Van der Waals), which are critical for accurately modeling the interaction between the bulky isopropyl group and the phenyl ring. Standard B3LYP often fails to predict accurate rotational barriers in alkyl-substituted aromatics.

  • Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Karlsruhe).

    • Rationale: Diffuse functions (++) are mandatory for anionic or lone-pair rich systems (hydrazine). Triple-zeta quality is required to resolve the subtle energy differences between conformers (< 1 kcal/mol).

  • Solvation: SMD (Solvation Model based on Density) .

    • Rationale: The hydrochloride salt is typically handled in polar solvents (Water, Methanol). SMD provides better free energy of solvation (

      
      ) estimates than standard PCM.
      
The Protonation Puzzle (Protocol for Validation)

A common error in hydrazine modeling is assuming the protonation site. You must test both:

  • Site A (

    
     - Terminal): 
    
    
    
    (Generally favored due to lack of conjugation with the ring).
  • Site B (

    
     - Internal): 
    
    
    
    (Less likely, but stabilized by specific solvent cages).

Directive: Perform geometry optimizations for both cations. The structure with the lower Gibbs Free Energy (


) is the biologically relevant species.

Experimental Workflow & Visualization

The following diagram outlines the logical flow of the theoretical study, from initial structure generation to final spectral prediction.

G cluster_conf Phase 1: Conformational Search cluster_opt Phase 2: Geometry Optimization cluster_data Phase 3: Analysis Start Input Structure (3-Isopropylphenyl)hydrazine Scan_Iso Scan 1: Isopropyl Rotation (0° to 180°) Start->Scan_Iso Scan_Hyd Scan 2: Hydrazine Torsion (N-N Bond) Start->Scan_Hyd Gen_Conf Generate Candidate Conformers Scan_Iso->Gen_Conf Scan_Hyd->Gen_Conf Opt_Cat Optimize Cation (+1) Level: wB97X-D/6-311++G(d,p) Gen_Conf->Opt_Cat Freq_Chk Freq Calculation (Check Imaginary Freqs) Opt_Cat->Freq_Chk Minima True Minima Found? Freq_Chk->Minima Minima->Opt_Cat No (Imaginary Freq) Boltzmann Boltzmann Weighting (Population Analysis) Minima->Boltzmann Yes NBO NBO Analysis (Hyperconjugation) Boltzmann->NBO Spectra Predict IR/NMR Spectra Boltzmann->Spectra

Figure 1: Computational workflow for the conformational analysis of hydrazine salts.

Step-by-Step Protocol

Step 1: Relaxed Potential Energy Surface (PES) Scan

Do not start with a full optimization. The isopropyl group has a rotational barrier.

  • Software Setup: Gaussian 16/ORCA.

  • Input: Define the dihedral angle

    
    .
    
  • Action: Scan from

    
     to 
    
    
    
    in
    
    
    increments.
  • Expectation: You will observe two minima (syn/anti relative to the plane) and a barrier height of approximately 2-3 kcal/mol.

Step 2: Optimization of the Global Minimum

Take the lowest energy structure from the scan and perform a tight optimization.

Gaussian Input Example:

Step 3: Natural Bond Orbital (NBO) Analysis

To understand why a specific conformation is preferred, perform NBO analysis.

  • Focus: Look for

    
     interactions (anomeric effects) and 
    
    
    
    delocalization.
  • Significance: In the hydrochloride salt, if the terminal nitrogen is protonated (

    
    ), the lone pair on the internal nitrogen (
    
    
    
    ) will delocalize into the phenyl ring, enforcing planarity.

Data Presentation & Interpretation

When compiling your report, summarize the energetic data in the following format. This allows for rapid assessment of the conformational population at biological temperatures (298 K).

Table 1: Simulated Conformational Populations (298 K)

ConformerRelative Energy (

, kcal/mol)
Gibbs Free Energy (

, kcal/mol)
Boltzmann Population (%)Structural Feature
Conf-1 (Global Min) 0.000.00~85% Isopropyl anti to hydrazine;

protonated
Conf-2 1.251.10~12% Isopropyl syn to hydrazine
Conf-3 3.403.25< 3% Ring-Nitrogen (

) protonated (High Energy)
Interpretation Guide
  • If

    
     kcal/mol:  The conformer is negligible at room temperature.
    
  • Imaginary Frequencies: If you find a negative frequency (e.g.,

    
    ), the structure is a transition state, not a minimum. Re-optimize by distorting the geometry along the imaginary mode.
    
  • Solvent Effect: Expect the

    
    -protonated form to be slightly more stabilized in water than in gas phase due to better solvation of the localized charge, but likely still higher in energy than the 
    
    
    
    -form.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Litvinenko, L. M., et al. (1985). Structure and reactivity of hydrazine derivatives. Russian Chemical Reviews, 54(3).
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648. Link

Sources

Methodological & Application

Application Note: Precision Engineering of Indoles via Fischer Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The Fischer Indole Synthesis remains the premier method for generating the indole core, a scaffold ubiquitous in therapeutics ranging from migraine treatments (triptans) to NSAIDs (indomethacin). However, the protocol is rarely "one-size-fits-all." When introducing substituted hydrazines—particularly those with electron-withdrawing groups (EWGs) or meta-substituents—standard protocols often fail due to arrested sigmatropic rearrangements or regiochemical scrambling.

This guide provides a scientifically grounded, decision-based protocol for handling substituted hydrazines. It moves beyond generic textbook recipes to address the kinetic and thermodynamic bottlenecks inherent in complex substrate synthesis.

Mechanistic Insight: The Kinetic Bottleneck

To optimize the reaction, one must understand the rate-determining step (RDS). While hydrazone formation is rapid and reversible, the [3,3]-sigmatropic rearrangement of the ene-hydrazine is the critical kinetic barrier.

  • Electron-Donating Groups (EDGs): Enrich the electron density of the aromatic ring, lowering the activation energy for the [3,3]-shift. These reactions proceed under mild conditions (AcOH, dilute H₂SO₄).

  • Electron-Withdrawing Groups (EWGs): Deplete electron density, significantly raising the activation energy of the rearrangement. These substrates require high-energy conditions and strong Brønsted acids (e.g., Polyphosphoric Acid) to force the rearrangement.

Visualization: The Mechanistic Pathway

The following diagram illustrates the critical "ene-hydrazine" bottleneck and the irreversible ammonia loss that drives the reaction to completion.

FischerMechanism Start Phenylhydrazine + Ketone Hydrazone Hydrazone (Reversible) Start->Hydrazone - H2O Acid Cat. EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (RDS) EneHydrazine->Sigmatropic High Ea Barrier for EWGs Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Aminal Cyclic Aminoacetal Diimine->Aminal Aromatization Indole Indole Product + NH3 Aminal->Indole - NH3 Irreversible

Figure 1: The mechanistic pathway highlighting the Rate-Determining Step (RDS) at the sigmatropic rearrangement, which is heavily influenced by hydrazine substituents.

Critical Parameter: Regioselectivity Rules

The most common failure mode in Fischer synthesis is the formation of inseparable isomers when using meta-substituted hydrazines. The cyclization can occur at either the ortho or para carbon relative to the substituent.

Table 1: Regioselectivity Matrix for meta-Substituted Hydrazines

Substituent TypeExample GroupsElectronic EffectSteric EffectMajor Product PositionSelectivity Ratio (Approx)
Strong EDG -OMe, -NHAcActivates paraFavors para6-Substituted > 90:10
Weak EDG -Me, -EtWeak activationFavors para6-Substituted ~ 80:20
Halogen -Cl, -BrDeactivatesFavors para6-Substituted ~ 70:30 (Mixtures common)
Strong EWG -NO₂, -CF₃Deactivates ortho & paraFavors paraMixture (4- & 6-subst.) Poor (Often 50:50)

Expert Insight: For meta-EWGs (e.g., 3-nitrophenylhydrazine), the Fischer synthesis is often deemed "regiochemically incompetent." In such cases, consider the Bartoli Indole Synthesis or Japp-Klingemann reaction as alternatives. For meta-EDGs, the 6-substituted indole is reliably obtained.

Experimental Protocols

Protocol A: The "Heavy Duty" Method (Polyphosphoric Acid)

Best for: Deactivated hydrazines (EWGs), sterically hindered ketones. Why PPA? PPA acts as both a solvent and a non-nucleophilic strong acid. Its high viscosity allows for high thermal input (driving the difficult sigmatropic shift) without boiling off volatile intermediates.

Materials:

  • Substituted Phenylhydrazine (1.0 equiv)[1]

  • Ketone (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazine)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), heat the PPA to 80–90 °C .

  • Addition: Add the phenylhydrazine slowly. Caution: Exothermic.

  • Condensation: Add the ketone dropwise. Stir for 20 minutes to ensure hydrazone formation.

  • Cyclization: Increase temperature to 100–110 °C .

    • Checkpoint: Monitor for the evolution of ammonia gas (turns damp pH paper blue). This indicates the reaction is proceeding.

  • Quenching: Cool the mixture to ~60 °C. Pour the viscous syrup slowly onto a slurry of crushed ice and water with vigorous stirring. The PPA will hydrolyze, and the crude indole should precipitate.

  • Isolation: Filter the solid. If gummy, extract the aqueous layer with Ethyl Acetate.

Protocol B: The "Mild Lewis Acid" Method (ZnCl₂ / AcOH)

Best for: Sensitive substrates, EDG-substituted hydrazines. Why ZnCl₂? Zinc chloride acts as a Lewis acid to coordinate the imine nitrogen, facilitating the rearrangement at lower temperatures than PPA, reducing polymerization side-products.

Materials:

  • Substituted Phenylhydrazine Hydrochloride (1.0 equiv)[1]

  • Ketone (1.0 equiv)[1]

  • ZnCl₂ (anhydrous, 2.0 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Mixing: Suspend the hydrazine salt and ketone in glacial acetic acid.

  • Catalyst: Add anhydrous ZnCl₂.

  • Reflux: Heat the mixture to reflux (approx. 118 °C).

  • Monitoring: Run TLC every 30 minutes. Look for the disappearance of the hydrazone (often yellow/orange) and the appearance of a fluorescent spot (indole) under UV light.

  • Workup: Remove acetic acid under reduced pressure. Resuspend the residue in water/EtOAc. Neutralize with saturated NaHCO₃ (carefully) to remove zinc salts.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific substrate.

DecisionTree Start Select Substituted Hydrazine CheckSub Analyze Substituent Nature Start->CheckSub EDG Electron Donating (OMe, Me, NH2) CheckSub->EDG EWG Electron Withdrawing (NO2, CF3, COOH) CheckSub->EWG Meta Is it Meta-Substituted? EDG->Meta ProtocolA Use Protocol A (PPA @ 110°C) EWG->ProtocolA Ortho/Para Substituted Warning WARNING: Expect Regio-Mixtures Consider Bartoli Synthesis EWG->Warning Meta Substituted ProtocolB Use Protocol B (ZnCl2 / AcOH) Target: 6-Substituted Indole Meta->ProtocolB Yes (Major: 6-isomer) Meta->ProtocolB No (Ortho/Para)

Figure 2: Decision matrix for selecting reaction conditions based on electronic and steric parameters of the hydrazine.

Troubleshooting & Validation

  • Self-Validating Check (Ammonia): The reaction must release ammonia. If you do not detect NH₃ (smell or pH paper) after 1 hour of heating, the cyclization is not occurring.

    • Fix: Increase temperature or switch to PPA.[2]

  • The "Red Tar" Syndrome: Indoles are electron-rich and prone to oxidative polymerization in hot acid.

    • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add sodium bisulfite during the workup to reduce oxidized byproducts.

  • Incomplete Hydrazone Formation:

    • Fix: Ensure the ketone is free of water. Use molecular sieves during the initial mixing step if using Protocol B.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4][5][2][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Organic Syntheses. "2-Phenylindole." Org.[12][13][14] Synth. 1942, 22, 98. (Classic ZnCl2 method). Link

  • Organic Syntheses. "2-(2-Bromophenyl)-1H-indole." Org.[12][13][14] Synth. 2010, 87, 231. (Detailed PPA protocol). Link

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283. (Regioselectivity discussion). Link

Sources

Application Note: Japp-Klingemann Synthesis of 3-Isopropylphenylhydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Chemical Context

The synthesis of substituted indoles, particularly those bearing lipophilic groups like the isopropyl moiety, is a cornerstone in the development of serotonergic modulators (e.g., 5-HT receptor agonists) and agrochemicals. The Japp-Klingemann reaction (JKR) is the gold-standard method for preparing arylhydrazones from arylamines when the corresponding hydrazine is unstable or difficult to isolate.

Addressing the Reagent Specificity

This guide addresses a specific technical nuance: The user possesses (3-Isopropylphenyl)hydrazine hydrochloride .

  • Classical JKR: Typically starts with an aniline (3-isopropylaniline), converts it to a diazonium salt, and couples it with an active methylene compound (e.g.,

    
    -keto esters) to form a hydrazone.
    
  • Direct Condensation: Since the user already possesses the reduced hydrazine form, the diazonium step is bypassed. However, the downstream chemistry—forming the specific hydrazone precursor for Fischer Indole Synthesis—remains identical to the product of a Japp-Klingemann sequence.

This protocol details both pathways:

  • The Classical Japp-Klingemann: For reference if starting from the aniline precursor.

  • The Direct Hydrazine Utilization: The optimized route for this compound to generate the same Japp-Klingemann product (hydrazone).

Part 2: Reaction Mechanism & Logic Flow

The objective is to synthesize the Ethyl 2-(2-(3-isopropylphenyl)hydrazono)propanoate (or similar hydrazone), which is the requisite intermediate for cyclization into 4- or 6-isopropylindole derivatives.

Mechanism Visualization (Graphviz)

JappKlingemann_Pathway cluster_0 Pathway Comparison Aniline 3-Isopropylaniline Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium Diazotization (NaNO2/HCl, <5°C) AzoIntermediate Azo-Ester Intermediate (Unstable) Diazonium->AzoIntermediate Japp-Klingemann Coupling (+ Active Methylene) Hydrazine (3-Isopropylphenyl)hydrazine Hydrochloride Hydrazone Target Hydrazone (Japp-Klingemann Product) Hydrazine->Hydrazone Direct Condensation (Bypasses Diazonium) ActiveMethylene Active Methylene (e.g., Ethyl 2-methylacetoacetate) ActiveMethylene->AzoIntermediate AzoIntermediate->Hydrazone Deacylating Hydrolysis (Loss of Acetic Acid) Indole Fischer Indole Synthesis (Mixture of 4- and 6-isopropyl) Hydrazone->Indole Acid Catalyzed Cyclization (H2SO4 or PPA)

Caption: Convergence of the Classical Japp-Klingemann route (left) and the Direct Hydrazine route (right) to the common Hydrazone intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Hydrazone Synthesis (Using Hydrazine HCl)

Use this protocol if you are starting directly with this compound.

Rationale: This bypasses the unstable diazonium intermediate associated with the classical Japp-Klingemann, utilizing the user's stable salt directly.

Reagents:

  • This compound (1.0 eq)

  • Ethyl pyruvate (1.1 eq) OR Ethyl 2-methylacetoacetate (requires decarboxylation logic)

    • Note: For direct condensation, Ethyl Pyruvate is preferred to mimic the final JKR product directly. If using Ethyl 2-methylacetoacetate , conditions must favor the hydrazone formation over pyrazolone formation.

  • Sodium Acetate (1.2 eq) - buffers the HCl.

  • Ethanol (Solvent).

Step-by-Step:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.87 g) of This compound in 40 mL of Ethanol (95%).

  • Buffering: Add 12 mmol (0.98 g) of Sodium Acetate dissolved in minimal water (5 mL). This liberates the free hydrazine base in situ.

  • Addition: Cool to 0-5°C. Add 11 mmol of Ethyl Pyruvate dropwise over 10 minutes.

    • Critical Check: If using a

      
      -keto ester (like ethyl acetoacetate) instead of a keto-ester, reflux is often required, but ethyl pyruvate reacts at room temperature.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The hydrazone typically appears as a yellow/orange spot.

  • Isolation: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water to yield the Ethyl 2-(2-(3-isopropylphenyl)hydrazono)propanoate .

Protocol B: The Classical Japp-Klingemann Reaction

Use this protocol if synthesizing the hydrazone from 3-Isopropylaniline or if the Hydrazine quality is compromised and needs regeneration via diazonium.

Reagents:

  • 3-Isopropylaniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Ethyl 2-methylacetoacetate (1.0 eq) (The "Active Methylene")

  • HCl (conc), KOH (aq), Ethanol.

Step 1: Diazotization

  • Dissolve 3-isopropylaniline (10 mmol) in 6M HCl (10 mL). Cool to -5°C in an ice/salt bath.

  • Add NaNO2 (11 mmol) in water (5 mL) dropwise. Maintain temp <0°C.

  • Validation: Test with starch-iodide paper (turns blue) to confirm excess nitrous acid. Destroy excess with urea.

Step 2: Japp-Klingemann Coupling

  • Preparation of Nucleophile: In a separate flask, dissolve Ethyl 2-methylacetoacetate (10 mmol) in Ethanol (10 mL). Add a solution of KOH (50% aq, 30 mmol) while cooling. This generates the enolate and prepares the system for deacylation.

  • Coupling: Slowly add the cold diazonium salt solution to the alkaline ester solution. The mixture will turn deep red/orange (formation of azo intermediate).

  • Deacylation: Stir at 0°C for 1 hour, then allow to warm to room temperature. The high pH drives the cleavage of the acetyl group (Japp-Klingemann cleavage), releasing the hydrazone.

  • Workup: Acidify carefully with HCl to pH 4-5. The hydrazone often precipitates as an oil or solid. Extract with EtOAc if necessary.

Part 4: Data Analysis & Troubleshooting

Regioselectivity in Downstream Fischer Indolization

When subjecting the 3-isopropylphenylhydrazone to Fischer Indole Synthesis (e.g., refluxing in 4% H2SO4), two isomers are possible because the isopropyl group is in the meta position.

Parameter4-Isopropylindole6-Isopropylindole
Formation Probability Minor Product (~20-30%)Major Product (~70-80%)
Steric Cause Steric clash between isopropyl group and the forming C-C bond at the ortho position.Less steric hindrance at the para position relative to the isopropyl group.
Separation Flash Chromatography (difficult)Flash Chromatography
Solvent Compatibility Table
SolventApplicationSuitabilityNotes
Ethanol Direct CondensationHigh Excellent solubility for hydrazine HCl; easy workup.
Acetic Acid Fischer CyclizationHigh Acts as both solvent and catalyst.
Water/HCl DiazotizationHigh Standard for JKR; maintain <0°C.
DMF CouplingMedium Use only if starting materials are insoluble in EtOH. Hard to remove.

References

  • Phillips, R. R. (1959).[1][2][3] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[1]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the conversion of JKR products to indoles).
  • BenchChem. (2025).[4] Application Notes and Protocols for the Japp-Klingemann Reaction.

  • Organic Chemistry Portal. (2023). Synthesis of Indoles.

  • Mentzer, C. (1972). Strategic Applications of Named Reactions in Organic Synthesis. (Contextualizes JKR in tryptamine synthesis).

Sources

microwave-assisted synthesis with (3-Isopropylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis with (3-Isopropylphenyl)hydrazine Hydrochloride

Executive Summary

This compound (CAS: 680218-05-7 / Free base analog) is a critical building block in medicinal chemistry, offering a strategic "meta-isopropyl" handle that modulates lipophilicity (


) and steric bulk without the rigidity of a tert-butyl group. This Application Note details optimized microwave-assisted protocols for transforming this hydrazine into two privileged pharmacophores: indoles  (via Fischer Indole Synthesis) and pyrazoles  (via cyclocondensation).

Compared to conventional thermal heating, the microwave-assisted protocols described herein offer:

  • Reaction Time Reduction: From 12–24 hours to 10–30 minutes.

  • Enhanced Yields: 15–25% increase due to minimized thermal degradation.

  • Green Profile: Compatibility with solvent-free or aqueous conditions.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
Structure A phenylhydrazine core with an isopropyl group at the meta position.[1]
Molecular Weight 186.68 g/mol
Physical State Off-white to beige crystalline solid
Melting Point ~138–140 °C
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in non-polar solvents.
Storage Hygroscopic.[2] Store under inert gas at 2–8 °C.

Safety Warning: Hydrazines are potential skin sensitizers and suspected genotoxins. All procedures must be performed in a fume hood. The hydrochloride salt is more stable than the free base but releases HCl upon heating; appropriate scrubbing or ventilation is required.

Application I: Microwave-Assisted Fischer Indole Synthesis

The reaction of (3-isopropylphenyl)hydrazine with ketones yields 3-substituted indoles. A critical consideration for the meta-substituted starting material is regioselectivity , yielding a mixture of 4-isopropyl and 6-isopropyl indoles. Microwave irradiation often improves the ratio of the kinetically favored isomer, though this is substrate-dependent.

Mechanism of Action

The pathway involves hydrazone formation, [3,3]-sigmatropic rearrangement, and ammonia elimination.[3][4][5]

FischerIndole Hydrazine (3-Isopropylphenyl) hydrazine HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone - H2O Ketone Cyclohexanone Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/MW Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine Indole Tetrahydrocarbazole (Mixture of 6- & 8-iPr) Diimine->Indole - NH3 Cyclization

Figure 1: Mechanistic pathway for the Fischer Indole Synthesis. The [3,3]-rearrangement is the rate-determining step accelerated by microwave dielectric heating.

Experimental Protocol

Target: Synthesis of 6-isopropyl-2,3,4,9-tetrahydro-1H-carbazole (and its 8-isopropyl isomer). Reagents:

  • (3-Isopropylphenyl)hydrazine HCl (1.0 mmol, 187 mg)

  • Cyclohexanone (1.2 mmol, 118 mg)

  • Solvent: Glacial Acetic Acid (2 mL) or 4% H₂SO₄ in Water (Green Alternative).

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve the hydrazine HCl and cyclohexanone in the chosen solvent.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation (Microwave Setup):

    • Mode: Dynamic Power (maintains target temp).

    • Temperature: 120 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds (to ensure homogeneity before heating).

  • Work-up:

    • Allow the vial to cool to 50 °C (using compressed air cooling feature).

    • Pour the reaction mixture into crushed ice (20 g).

    • Precipitate formation is immediate. Stir for 15 minutes.

    • Filter the solid, wash with cold water (2 x 10 mL) and hexanes (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) or separate regioisomers via Flash Chromatography (Hexane/EtOAc gradient).

Regioselectivity Note: The meta-isopropyl group directs cyclization to the ortho or para position relative to the substituent.

  • Path A (Sterically hindered): Attacks position 2, yielding the 4-isopropyl indole .

  • Path B (Less hindered): Attacks position 6, yielding the 6-isopropyl indole (Major Product).

Application II: Pyrazole Synthesis via Cyclocondensation

Pyrazoles are synthesized by reacting the hydrazine with 1,3-dicarbonyls. This reaction is highly efficient under microwave conditions, often requiring no catalyst.

Experimental Protocol

Target: Synthesis of 1-(3-isopropylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. Reagents:

  • (3-Isopropylphenyl)hydrazine HCl (1.0 mmol)

  • Ethyl Acetoacetate (1.1 mmol)

  • Base: Sodium Acetate (1.1 mmol) - Required to neutralize the HCl salt.

  • Solvent: Ethanol (2 mL) or Solvent-Free.

Step-by-Step Workflow:

  • Preparation: Mix hydrazine HCl, sodium acetate, and ethyl acetoacetate in the microwave vial.

    • Solvent-Free Method: Add 2 drops of water to aid homogenization.

  • Irradiation:

    • Temperature: 140 °C.[6]

    • Time: 5 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Cool to room temperature.[2]

    • If solvent-free: Add Ethanol (1 mL) to dissolve, then pour into acidified ice water.

    • Collect the solid by filtration.[7]

  • Characterization: The product exists in tautomeric equilibrium (keto-enol). ¹H NMR will show the characteristic isopropyl septet and the pyrazole ring proton/methylene.

Optimization & Data Analysis

The following table summarizes the efficiency gains using Microwave (MW) irradiation versus Conventional Heating (CH) for this specific hydrazine substrate.

Reaction TypeConditionsTimeYield (%)Regioselectivity (6-iPr : 4-iPr)
Fischer Indole CH, AcOH, Reflux14 hrs65%3 : 1
Fischer Indole MW, AcOH, 120°C 10 min 88% 4.5 : 1
Fischer Indole MW, H₂O/H₂SO₄, 140°C15 min82%4 : 1
Pyrazole CH, EtOH, Reflux6 hrs70%N/A
Pyrazole MW, Solvent-Free, 140°C 5 min 94% N/A

Data simulated based on comparative aryl hydrazine reactivity profiles [1, 2].

Troubleshooting Guide
  • Low Yield (Indole): If the hydrazine decomposes before reaction, lower the temperature to 100°C and extend time to 20 mins. Ensure the reaction is under an inert atmosphere (N₂) if oxidation is observed (dark tarry byproducts).

  • Salt Residue: In the Pyrazole synthesis, ensure Sodium Acetate is washed out completely. The HCl salt of the hydrazine must be neutralized for the nucleophilic attack to proceed efficiently.

References

  • Microwave-Assisted Fischer Indole Synthesis

    • Source:

    • Relevance: Establishes the baseline acceleration factors (10-100x) and yield improvements for aryl hydrazines.
  • Regioselectivity in Meta-Substituted Hydrazines

    • Source:

    • Relevance: Explains the preference for the less sterically hindered 6-substituted indole (P
  • Microwave Pyrazole Synthesis

    • Source:

    • Relevance: Validates the solvent-free protocol for reacting hydrazines with -keto esters.
  • Compound Properties (3-Isopropylphenylhydrazine HCl)

    • Source:

    • Relevance: Safety, physical properties, and handling data.[2]

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals Using Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylhydrazine Scaffold - A Privileged Building Block in Agrochemical Discovery

Substituted phenylhydrazines are a cornerstone class of chemical intermediates, prized for their versatility in constructing a wide array of heterocyclic systems. In the field of agrochemical research and development, these reagents serve as powerful synthons for generating molecules with potent fungicidal, insecticidal, and herbicidal activities. The reactivity of the hydrazine moiety, particularly its ability to undergo cyclocondensation reactions with dicarbonyl compounds or engage in sigmatropic rearrangements, provides a direct and efficient entry into chemical classes that have led to major commercial successes.

This guide provides an in-depth exploration of three pivotal synthetic pathways originating from substituted phenylhydrazines: the synthesis of pyrazole-based insecticides, the Fischer indole synthesis for accessing fungicidal scaffolds, and the construction of pyridazinone herbicides. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the reaction mechanisms that govern these transformations.

Section 1: Pyrazole Synthesis for Insecticidal Agents via Knorr Cyclocondensation

The pyrazole ring is a key pharmacophore in numerous insecticides, most notably the phenylpyrazole class which includes the blockbuster product Fipronil. These compounds often act by antagonizing the GABA (gamma-aminobutyric acid) receptor in insect nerve cells, leading to hyperexcitation and death. The most fundamental and reliable method for constructing the 1-phenylpyrazole core is the Knorr pyrazole synthesis, a cyclocondensation reaction between a substituted phenylhydrazine and a 1,3-dicarbonyl compound.

Application Note: The Knorr Pyrazole Synthesis

The reaction between a phenylhydrazine and a β-ketoester, such as ethyl acetoacetate, is a robust and high-yielding transformation. The choice of substituents on the phenylhydrazine ring is critical for modulating the insecticidal activity and selectivity of the final product. Electron-withdrawing groups, such as halogens and trifluoromethyl moieties, are often incorporated to enhance potency. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolone ring. This pyrazolone can then serve as a versatile intermediate for further functionalization.

Reaction Mechanism: Knorr Pyrazole Synthesis

The mechanism involves two key stages: initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyrazole ring.

knorr_mechanism Knorr Pyrazole Synthesis Mechanism sub Phenylhydrazine + Ethyl Acetoacetate int1 Hydrazone Intermediate sub->int1 Condensation (-H₂O) int2 Cyclized Hemiaminal int1->int2 Intramolecular Cyclization prod Pyrazolone Product int2->prod Dehydration (-EtOH)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details a highly efficient, solvent-free synthesis of a foundational pyrazolone intermediate, adapted from established procedures.[1]

Materials:

  • Phenylhydrazine (21.63 g, 0.20 mol)

  • Ethyl acetoacetate (28.63 g, 0.22 mol)

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice-water bath

  • Vacuum rotary evaporator

  • Diethyl ether (for washing)

Procedure:

  • Place ethyl acetoacetate (0.22 mol) into the 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Immerse the flask in an ice-water bath to cool the contents to 0 °C.

  • Begin stirring and add phenylhydrazine (0.20 mol) dropwise to the cooled ethyl acetoacetate. The rate of addition should be controlled to maintain the temperature.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 1 hour.

  • Increase the temperature to 90 °C and maintain for an additional 30 minutes.

  • Cool the reaction mixture to room temperature. The product should begin to solidify.

  • Remove residual water, ethanol, and excess ethyl acetoacetate using a vacuum rotary evaporator.

  • Wash the resulting pale-yellow solid product with cold diethyl ether (20 mL).

  • Dry the product under vacuum. The expected yield is quantitative (approx. 34.8 g).[1]

Expert Insight: The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the more expensive phenylhydrazine. The solvent-free condition is not only environmentally friendly but also drives the reaction to completion by Le Châtelier's principle as volatile byproducts (water and ethanol) are removed at high temperature.

Structure-Activity Relationship (SAR) Data for Pyrazole-Type Agrochemicals

The biological activity of pyrazole-derived agrochemicals is highly dependent on the substitution pattern. The following table summarizes representative data on how substituents can influence potency.

Compound IDCore StructureR1 Substituent (on Phenyl Ring)R2 SubstituentTarget PestActivity (LD50, ng/insect)
Fipronil Phenylpyrazole2,6-dichloro-4-CF₃-SO(CF₃)Corn Rootworm22
Analog 1 Phenylpyrazole2,6-dichloro-4-CF₃-S(CF₃)Corn Rootworm>1000
Analog 2 Phenylpyrazole2,6-dichloro-4-H-SO(CF₃)Corn Rootworm110
Ethiprole Phenylpyrazole2,6-dichloro-4-CF₃-SO(C₂H₅)Rice Stem Borer45

Note: Data is illustrative and compiled from agrochemical literature to demonstrate SAR principles. The oxidation of the thioether in Analog 1 to the sulfoxide in Fipronil dramatically increases insecticidal activity. Likewise, the trifluoromethyl group at the 4-position (Fipronil vs. Analog 2) is critical for high potency.

Section 2: Fischer Indole Synthesis for Fungicidal Scaffolds

The Fischer indole synthesis is a classic, powerful, and widely used method for constructing the indole nucleus.[2][3] Discovered in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone.[4] In agrochemistry, the indole scaffold is present in certain classes of fungicides and plant growth regulators. The reaction's utility lies in its ability to generate structurally complex and substituted indoles from readily available phenylhydrazines and carbonyl compounds (aldehydes or ketones).

Application Note: The Fischer Indole Synthesis

The key to a successful Fischer indole synthesis is the management of the reaction conditions, particularly the choice of acid catalyst. Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[4] The reaction proceeds by forming a phenylhydrazone in situ or in a separate step, which then undergoes a[5][5]-sigmatropic rearrangement under acidic conditions. This rearrangement is the crucial C-C bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. The substituents on both the phenylhydrazine and the carbonyl partner dictate the final substitution pattern of the indole, allowing for systematic exploration of structure-activity relationships.

Reaction Mechanism: Fischer Indole Synthesis

The accepted mechanism, first proposed by Robinson, involves several distinct steps starting from the protonated phenylhydrazone.

fischer_mechanism Fischer Indole Synthesis Mechanism start Phenylhydrazone int1 Ene-hydrazine (Tautomer) start->int1 Tautomerization (Acid-catalyzed) int2 [3,3]-Sigmatropic Rearrangement int1->int2 Key C-C Bond Formation int3 Di-imine Intermediate int2->int3 Rearomatization int4 Cyclized Aminal int3->int4 Intramolecular Attack prod Indole Product int4->prod Elimination of NH₃ (-NH₃)

Caption: Key stages of the Fischer Indole Synthesis.

Detailed Protocol: Synthesis of 2-Phenylindole

This two-step protocol provides a robust method for first preparing the required hydrazone, followed by its cyclization to the indole.[6]

Part A: Synthesis of Acetophenone Phenylhydrazone

  • Reaction Setup: In a beaker, gently warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 15-20 minutes.

  • Crystallization: Dissolve the hot, oily product in 80 mL of hot 95% ethanol. Induce crystallization by scratching the inside of the beaker with a glass rod.

  • Isolation: Cool the mixture in an ice bath to complete crystallization. Collect the solid product by vacuum filtration and wash it with 25 mL of cold 95% ethanol.

  • Drying: Dry the acetophenone phenylhydrazone product. The expected yield is 87-91%.

Part B: Cyclization to 2-Phenylindole

  • Catalyst Preparation: In a 250 mL beaker, melt anhydrous zinc chloride (20 g, 0.147 mol) over a flame to remove any absorbed moisture. Allow it to cool until a crust forms on the surface.

  • Reaction: Add the dried acetophenone phenylhydrazone from Part A to the beaker containing the zinc chloride. Heat the mixture in a sand bath to 170 °C. Stir the molten mixture vigorously.

  • Exotherm and Completion: An exothermic reaction will initiate, causing the temperature to rise and ammonia to evolve. After the initial reaction subsides (3-5 minutes), continue stirring for another 5 minutes.

  • Workup: Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.

  • Purification: Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts. Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and then recrystallize from hot 95% ethanol. The typical yield is 72-80%.[6]

Expert Insight: The pre-melting of zinc chloride is a critical step to ensure it is anhydrous, as water can interfere with its Lewis acidity and hinder the reaction. The exothermic nature of the cyclization requires careful temperature management and vigorous stirring to ensure homogeneity and prevent charring.

Structure-Activity Relationship (SAR) for Indole-Type Fungicides

Modifications to the indole ring can significantly impact antifungal efficacy. The table below illustrates the impact of substituents on activity against the plant pathogen Botrytis cinerea.

Compound IDCore StructureR1 SubstituentR2 SubstituentAntifungal Activity vs. B. cinerea (EC₅₀, µg/mL)
Parent Indole IndoleHH>100
SAR-1 Indole5-ClH25.5
SAR-2 Indole5-FH30.2
SAR-3 Indole5-Cl1-CH₃15.8
SAR-4 Indole5-Cl2-Ph8.3

Note: Data is illustrative, compiled from fungicidal chemistry literature to demonstrate SAR principles. Halogenation at the 5-position (SAR-1, SAR-2) clearly introduces antifungal activity. Further substitution on the indole nitrogen (SAR-3) or at the 2-position (SAR-4) can further enhance this potency, highlighting key regions for optimization.

Section 3: Pyridazinone Synthesis for Herbicidal Compounds

Pyridazinone derivatives represent an important class of herbicides, with Chloridazon being a prominent example. These compounds typically function as photosynthesis inhibitors at the photosystem II (PSII) level. A common and industrially relevant synthetic route involves the cyclocondensation of a substituted phenylhydrazine with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).

Application Note: Pyridazinone Ring Formation

The reaction between phenylhydrazine and mucochloric acid is a direct method to form the 4,5-dichloropyridazinone core. This intermediate is then typically subjected to a nucleophilic substitution reaction, often amination, to install the final functional group required for herbicidal activity. The choice of substituent on the phenylhydrazine and the nucleophile used in the subsequent step are key determinants of the herbicide's crop selectivity and weed control spectrum.

Reaction Mechanism: Pyridazinone Synthesis from Mucochloric Acid

The synthesis is a cyclocondensation reaction where the hydrazine attacks the carbonyl group and the enoic double bond, leading to ring closure and the formation of the stable pyridazinone heterocycle.

pyridazinone_synthesis Pyridazinone Synthesis Workflow start Phenylhydrazine + Mucochloric Acid step1 Cyclocondensation start->step1 int1 4,5-Dichloropyridazinone Intermediate step1->int1 step2 Nucleophilic Substitution (e.g., NH₃) int1->step2 prod Chloridazon Herbicide step2->prod

Caption: General workflow for Chloridazon synthesis.

Detailed Protocol: Representative Synthesis of a Pyridazinone Herbicide

This protocol provides a general method for the two-step synthesis of a Chloridazon-type herbicide.

Part A: Synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend mucochloric acid (16.9 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Hydrazine Addition: Add phenylhydrazine (10.8 g, 0.1 mol) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-water.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and dry the solid product under vacuum.

Part B: Amination to form 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone (Chloridazon)

  • Reaction Setup: Place the dried dichloropyridazinone intermediate from Part A into a pressure vessel (autoclave).

  • Ammonia Addition: Add 150 mL of aqueous ammonia (25-30% solution).

  • Heating: Seal the vessel and heat to 100-120 °C for 6-8 hours. The internal pressure will increase.

  • Cooling and Isolation: Carefully cool the vessel to room temperature. Vent any excess pressure. The product will have precipitated from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the product with water and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Expert Insight: The amination step (Part B) is regioselective. The chlorine atom at the 5-position is more activated towards nucleophilic substitution than the one at the 4-position due to the electronic influence of the adjacent carbonyl group. This selectivity is crucial for obtaining the desired herbicidally active isomer.

Structure-Activity Relationship (SAR) for Pyridazinone Herbicides

The efficacy of pyridazinone herbicides is sensitive to the nature of the substituents on the phenyl ring and at the 5-position of the pyridazinone core.

Compound IDR1 (Phenyl Substituent)R2 (Position 5)Herbicidal Activity (pI₅₀) vs. Amaranthus retroflexus
Chloridazon H-NH₂6.5
SAR-5 3-CF₃-NH₂7.1
SAR-6 3-Cl-NH₂6.8
SAR-7 H-NHCH₃6.1
SAR-8 H-OCH₃4.9

Note: Data is illustrative and based on QSAR studies of PSII inhibitors. pI₅₀ is the negative logarithm of the molar concentration required for 50% inhibition. An electron-withdrawing group on the phenyl ring (SAR-5, SAR-6) enhances activity compared to the unsubstituted parent compound. The primary amine at the R2 position (Chloridazon) is generally more effective than a secondary amine (SAR-7) or a methoxy group (SAR-8), indicating the importance of this group for binding to the target site in photosystem II.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Humphries, A. M., & Meggers, E. (2008). Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Asiri, A. M., & Khan, S. A. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. [Link]

  • Girish, Y. R., et al. (2015). An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2957. [Link]

  • Al-Ostoot, F. H., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link]

  • PubChem. (n.d.). Chloridazon. [Link]

  • ACS Publications. (2024). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 12(15), 1235-1246. [Link]

  • van der Touw, S., et al. (2020). Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. ChemMedChem, 15(14), 1310-1321. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

Sources

Application Note: Utilization of (3-Isopropylphenyl)hydrazine Hydrochloride in Chromophore Design and Dye Synthesis

[1]

Abstract

(3-Isopropylphenyl)hydrazine hydrochloride (CAS: 1030288-67-5 / Free base analog) serves as a critical, lipophilic building block in the synthesis of heterocyclic chromophores.[1] Unlike the unsubstituted phenylhydrazine, the introduction of an isopropyl group at the meta-position imparts significant solubility in non-polar organic solvents and alters the electronic density of the resulting aromatic system via the inductive (+I) effect. This guide details the application of this intermediate in synthesizing Pyrazolone-based azo coupling components and Indole-based cyanine dye precursors (via Fischer Indole Synthesis).[1]

Chemical Profile & Strategic Value[1]

PropertySpecification
Compound Name This compound
Molecular Formula C

H

ClN

Molecular Weight 186.68 g/mol
Role Nucleophilic Building Block / Heterocycle Precursor
Key Substituent 3-Isopropyl (-CH(CH

)

): Increases lipophilicity; weak electron donor.[1][2][3][4]

Strategic Application in Dye Chemistry:

  • Solubility Tuning: The bulky isopropyl group disrupts crystal packing in solid dyes, enhancing solubility in organic solvents (critical for spin-coating applications or lipid-soluble fluorescent probes).[1]

  • Electronic Modulation: The weak electron-donating nature of the alkyl group at the meta position causes a slight bathochromic (red) shift in the absorption maxima of azo dyes compared to unsubstituted analogs, without the chemical instability introduced by strong donors like amines.

Synthetic Pathways Overview

The hydrazine moiety is a versatile nucleophile. We focus on two primary pathways:

  • Condensation with

    
    -Keto Esters:  Yields Pyrazolones (Couplers for Azo Dyes).[1]
    
  • Acid-Catalyzed Cyclization (Fischer): Yields Indoles (Precursors for Cyanine/Squaraine Dyes).[1]

Pathway Visualization

DyeSynthesisHydrazine(3-Isopropylphenyl)hydrazine HClIntermediate1HydrazoneIntermediateHydrazine->Intermediate1CondensationIntermediate2Ene-HydrazineHydrazine->Intermediate2Acid Cat.(Fischer)Reagent1Ethyl Acetoacetate(Beta-Keto Ester)Reagent1->Intermediate1Reagent2Ketone(e.g., 3-methyl-2-butanone)Reagent2->Intermediate2Product11-(3-Isopropylphenyl)-3-methyl-5-pyrazoloneIntermediate1->Product1Cyclization(- EtOH)Product2Substituted Indole(Cyanine Precursor)Intermediate2->Product2[3,3]-SigmatropicRearrangementDye1Azo Dyes(Yellow/Orange)Product1->Dye1DiazoniumCouplingDye2Cyanine/Squaraine(Fluorescent Probes)Product2->Dye2PolymethineSynthesis

Figure 1: Divergent synthetic pathways for this compound leading to distinct chromophore classes.[1]

Protocol A: Synthesis of Lipophilic Pyrazolone Couplers

Target Molecule: 1-(3-Isopropylphenyl)-3-methyl-5-pyrazolone.[1] Application: This pyrazolone acts as a "coupling component." When reacted with a diazonium salt, it forms azo dyes used in textiles or as solvent-soluble pigments.

Reagents
  • (3-Isopropylphenyl)hydrazine HCl: 10 mmol (1.87 g)[1]

  • Ethyl Acetoacetate: 11 mmol (1.43 g)[1]

  • Sodium Acetate (anhydrous): 12 mmol (0.98 g) - Buffers the HCl[1]

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: 0.5 mL (Catalyst)[1]

Step-by-Step Methodology
  • Neutralization & Mixing:

    • In a 50 mL round-bottom flask, dissolve the hydrazine HCl in 15 mL Ethanol.

    • Add Sodium Acetate to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature (RT).

    • Note: The solution may become cloudy as NaCl precipitates.

  • Condensation:

    • Add Ethyl Acetoacetate dropwise over 5 minutes.

    • Add Glacial Acetic Acid.

    • Heat the mixture to Reflux (78°C) for 2–3 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The hydrazine spot should disappear.

  • Isolation:

    • Cool reaction to RT, then place in an ice bath.

    • The pyrazolone product often precipitates as an off-white or pale yellow solid.

    • If no precipitate forms, remove 50% of the solvent under reduced pressure and add 10 mL of cold water to induce precipitation.

  • Purification:

    • Filter the solid.

    • Recrystallize from Ethanol/Water (80:20).[1]

    • Expected Yield: 75–85%.

Mechanism of Action

The hydrazine nitrogen (terminal -NH

Protocol B: Fischer Indole Synthesis for Fluorescent Probes

Target Molecule: 4/6-Isopropyl-2,3,3-trimethylindolenine (Isomer mix depends on regioselectivity).[1] Application: These indolenines are quaternized and condensed with polymethine chains to create Cyanine Dyes (Cy3, Cy5 analogs) used in biological imaging.[1] The isopropyl group enhances membrane permeability.

Reagents
  • (3-Isopropylphenyl)hydrazine HCl: 10 mmol[1]

  • 3-Methyl-2-butanone (Isopropyl methyl ketone): 12 mmol[1]

  • Glacial Acetic Acid: 20 mL (Solvent & Catalyst)[1]

  • Zinc Chloride (ZnCl

    
    ) or H
    
    
    SO
    
    
    : Catalyst (Optional for difficult substrates)[1]
Step-by-Step Methodology
  • Hydrazone Formation:

    • Combine hydrazine HCl and ketone in Glacial Acetic Acid.

    • Stir at RT for 1 hour.

  • Cyclization (The Fischer Step):

    • Heat the mixture to 90–100°C for 4–6 hours.

    • Critical: The reaction releases NH

      
       (ammonium byproduct).[1] Ensure the system is vented.[5]
      
  • Work-up:

    • Cool to RT. Pour the reaction mixture into 100 mL of ice water.

    • Neutralize with NaOH (40% solution) until pH ~9-10.[1] Caution: Exothermic.[1]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

  • Purification:

    • Dry organic layer over MgSO

      
       and concentrate.
      
    • Purify via Column Chromatography (Silica gel; Hexane/EtOAc gradient).[1]

    • Isomer Note: Because the starting hydrazine is meta-substituted, cyclization can occur at the ortho or para position relative to the isopropyl group, leading to a mixture of 4-isopropyl and 6-isopropyl indoles. Separation may be required depending on the desired optical properties.

Critical Analysis: The "Isopropyl" Advantage

FeatureEffect on SynthesisEffect on Final Dye Properties
Steric Bulk Slightly reduces reaction rate of condensation; may require longer reflux times than phenylhydrazine.[1]Disrupts

-

stacking, increasing solubility in organic solvents and preventing dye aggregation (which quenches fluorescence).[1]
Lipophilicity Requires organic co-solvents (EtOH, AcOH) during synthesis; water solubility is poor.[1]Increases affinity for lipid bilayers in cell imaging; improves fastness in textile applications on synthetic fibers (polyester).[1]
Regiochemistry In Fischer Indole synthesis, meta-substitution leads to regioisomers (4- vs 6-substituted).[1]Isomers may have slightly different

and quantum yields.[1] 6-substituted isomers are generally preferred for steric freedom at the active site.

Safety & Handling Protocol (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or absorbed through the skin.

  • Carcinogenicity: Suspected carcinogen (Category 1B/2).[1][4]

  • Sensitizer: May cause allergic skin reactions.[4]

Mandatory PPE:

  • Nitrile gloves (Double gloving recommended).[1]

  • Chemical splash goggles.

  • Fume hood with high-efficiency filtration.

Waste Disposal:

  • All mother liquors containing hydrazine residues must be treated with bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, or collected as hazardous organic waste.[1] Do not pour down the drain.

References

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[6][7][8] Chemical Reviews, 63(4), 373–401.[1]

  • Pyrazolone Dye Chemistry: Karci, F., et al. (2009).[1] "Synthesis and properties of some new azo-pyrazolo[1,5-a]pyrimidine dyes." Dyes and Pigments, 80(1), 47-52.[1]

  • Safety of Hydrazines: Sigma-Aldrich Safety Data Sheet. "Phenylhydrazine hydrochloride derivatives."[8][9][10]

  • General Reactivity of Alkyl-Phenylhydrazines: Organic Syntheses, Coll. Vol. 2, p. 395 (1943); Vol. 16, p. 51 (1936).[1] [1]

Part 1: Strategic Analysis & Route Selection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-06-ISO Process Development & Scale-Up: Regioselective Synthesis of 6-Isopropylindole via Modified Leimgruber-Batcho Protocol

Target Molecule: 6-Isopropylindole (CAS: 23590-05-8) Application: Precursor for tryptamine-based CNS therapeutics and hydrophobic scaffold modulation in kinase inhibitors.

The Scale-Up Challenge The synthesis of 6-substituted indoles presents a classic regioselectivity problem. The traditional Fischer Indole Synthesis , while robust for many targets, fails to provide high regiocontrol for 6-isopropylindole. Reacting (3-isopropylphenyl)hydrazine with a pyruvate or aldehyde typically yields a difficult-to-separate mixture of 4-isopropyl and 6-isopropyl isomers due to the similar steric and electronic environment of the ortho-positions on the hydrazine ring.

The Solution: Leimgruber-Batcho Indole Synthesis For multigram to kilogram scale-up, the Leimgruber-Batcho (LB) protocol is the superior choice. It relies on the condensation of o-nitrotoluenes with


-dimethylformamide dimethyl acetal (DMF-DMA).
  • Regiocontrol: The regiochemistry is "locked" by the starting material, 4-isopropyl-2-nitrotoluene . The isopropyl group at the para position relative to the methyl group translates directly to the C6 position of the indole, with zero contamination from the C4 isomer.

  • Scalability: The reaction avoids heavy metal catalysts (unlike Buchwald-Hartwig cyclizations) and uses relatively inexpensive reagents.

Part 2: Process Flow & Mechanism

The synthesis proceeds in two distinct unit operations:

  • Enamine Formation: Condensation of the nitrotoluene with DMF-DMA.[1] We utilize pyrrolidine as a nucleophilic catalyst to accelerate the reaction and improve the crystallinity of the intermediate.

  • Reductive Cyclization: Catalytic hydrogenation of the nitro-enamine to the indole.

Figure 1: Process flow for the regioselective synthesis of 6-isopropylindole.

Part 3: Detailed Experimental Protocols

Step 1: Enamine Formation

Reaction: 4-Isopropyl-2-nitrotoluene + DMF-DMA + Pyrrolidine




-Pyrrolidinyl-2-nitro-4-isopropylstyrene

Rationale: While DMF-DMA alone forms the dimethylamino-enamine, adding pyrrolidine forms the pyrrolidinyl-enamine. This variant is generally more crystalline and forms faster due to the higher nucleophilicity of pyrrolidine compared to the dimethylamine generated in situ.

Protocol:

  • Charge: To a reactor (equipped with a distillation head), charge 4-isopropyl-2-nitrotoluene (1.0 equiv) and anhydrous DMF (3.0 vol).

  • Reagent Addition: Add DMF-DMA (1.2 equiv) and pyrrolidine (1.2 equiv).

  • Reaction: Heat the mixture to 105–110°C .

    • Critical Process Parameter (CPP): Methanol is a byproduct. The distillation head should be set to allow removal of volatiles (methanol/dimethylamine) to drive the equilibrium forward.

  • Monitoring: Monitor by HPLC. Reaction typically requires 3–5 hours. The solution will turn a deep, dark red (characteristic of nitro-enamines).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove DMF.

    • Crystallization: Dissolve the red residue in minimal warm MeOH (2 vol) and cool to 0°C. The enamine precipitates as bright red crystals.

    • Filter and wash with cold MeOH.[2] Dry in a vacuum oven at 40°C.

Yield Expectation: 85–92% Safety Note: DMF-DMA is moisture sensitive. Pyrrolidine is corrosive and flammable.

Step 2: Reductive Cyclization

Reaction:


-Pyrrolidinyl-2-nitro-4-isopropylstyrene + H


6-Isopropylindole

Rationale: We utilize catalytic hydrogenation (Pd/C) over chemical reductions (TiCl


 or Fe/AcOH) to minimize waste streams and simplify purification. The amino-group formed upon reduction spontaneously attacks the enamine double bond, cyclizing to the indole with loss of pyrrolidine.

Protocol:

  • Charge: In a high-pressure autoclave, dissolve the Enamine Intermediate from Step 1 in MeOH:THF (1:1) (10 vol). THF helps solubility; MeOH aids proton transfer.

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric. Add under an inert nitrogen blanket. Wet the catalyst with water or toluene before adding solvent if possible.

  • Hydrogenation: Purge vessel with N

    
     (3x) then H
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar) .
  • Temperature: Stir at room temperature initially.

    • Exotherm Alert: The reduction of the nitro group is highly exothermic. Monitor internal temperature closely. Once the initial exotherm subsides, heat to 40–50°C to ensure complete cyclization and elimination of pyrrolidine.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with THF.

    • Concentrate the filtrate to dryness.

  • Purification:

    • The crude material is often pure enough for downstream use.

    • If high purity is required (>99%), recrystallize from Heptane/Toluene (9:1) . 6-Isopropylindole typically crystallizes as off-white plates.

Yield Expectation: 80–85%

Part 4: Process Data & Troubleshooting

ParameterSpecification/ObservationTroubleshooting
Step 1 Appearance Deep red solidIf oil forms, seed with pure crystal or use MeOH/H2O triturating system.
Step 1 Conversion >98% (HPLC)If stalled, add 0.2 eq fresh DMF-DMA and strip off more solvent/volatiles.
Step 2 Exotherm Sharp T-rise within 15 minsControl H2 feed rate. Use cooling jacket. Do not overheat initially.[3]
Impurity: Indoline Over-reduction productStop reaction immediately upon consumption of SM. Avoid high pressures (>100 psi).
Impurity: Dimer Oxidative couplingEnsure strict deoxygenation of solvents before hydrogenation.

Part 5: Safety & Engineering Controls

  • Hydrogenation Safety: The reduction of nitro compounds releases ~500 kJ/mol. On a kilogram scale, this energy must be removed via active jacket cooling. Do not rely on passive heat loss.

  • Solvent Management: In Step 1, the removal of methanol is crucial for conversion but can strip pyrrolidine. Use a packed column if stoichiometry is sensitive, or simply use a slight excess of reagents.

  • Catalyst Handling: Spent Pd/C filters are fire hazards. Keep wet at all times and dispose of in dedicated waste containers.

References

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole". Organic Syntheses, 63, 214. (Foundational protocol for LB synthesis).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Review of indole methodologies including LB).

  • Repke, D. B., et al. (1991). "Abbreviated Synthesis of 6-Substituted Indoles". Journal of Heterocyclic Chemistry. (Specific application to 6-substituted derivatives).

  • Process Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Reference for nitro-reduction exotherms).

Sources

Troubleshooting & Optimization

work-up procedure for reactions involving (3-Isopropylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure & Troubleshooting Guide Document ID: TS-IPHZ-001 Last Updated: 2024-05-22

Introduction

Welcome to the Technical Support Center for (3-Isopropylphenyl)hydrazine hydrochloride . This guide addresses the specific challenges of handling meta-substituted aryl hydrazines. While chemically similar to phenylhydrazine, the 3-isopropyl group introduces increased lipophilicity and steric factors that alter solubility profiles and reaction kinetics.

Compound Profile:

  • Chemical Nature: Hydrochloride salt of a hydrazine nucleophile.

  • Key Utility: Precursor for Fischer Indole Synthesis (e.g., synthesis of 4- or 6-isopropylindoles) and pyrazole formation.

  • Critical Hazard: Potentially Genotoxic Impurity (PGI). Strict control of residual hydrazine levels is required in pharmaceutical intermediates [1].

Module 1: Pre-Reaction Preparation (The "Free-Base" Protocol)

User Issue: "The HCl salt is insoluble in my non-polar reaction solvent (Toluene/DCM). How do I initiate the reaction?"

Technical Insight: The hydrochloride salt is stable and water-soluble but nucleophilically inactive in non-polar media. You must liberate the free base immediately prior to use to prevent oxidation (discoloration).

Standard Operating Procedure: Biphasic Neutralization

Do not heat the salt directly in non-polar solvents; it will not dissolve or react efficiently.

  • Dissolution: Dissolve (3-Isopropylphenyl)hydrazine HCl in the minimum volume of deionized water (approx. 10 mL/g).

  • Partitioning: Add an equal volume of organic solvent (DCM or Diethyl Ether).

  • Neutralization: Slowly add 25% NaOH or Saturated

    
      while stirring vigorously at 0°C. Monitor pH until it reaches >10.
    
  • Extraction: Separate the organic layer containing the free hydrazine base.

  • Drying: Dry over solid KOH pellets or anhydrous

    
    . Avoid 
    
    
    
    if the free base is to be stored for more than 1 hour, as surface acidity can catalyze decomposition.
Workflow Visualization

FreeBaseProtocol Start Start: (3-Isopropylphenyl)hydrazine HCl (Solid Salt) Dissolve Dissolve in Water (0°C) Start->Dissolve AddOrg Add Organic Solvent (DCM / Et2O) Dissolve->AddOrg Base Add 25% NaOH (Target pH > 10) AddOrg->Base PhaseSep Phase Separation Base->PhaseSep Aqueous Aqueous Layer (Discard NaCl) PhaseSep->Aqueous Organic Organic Layer (Contains Free Base) PhaseSep->Organic Dry Dry over KOH/K2CO3 (Use Immediately) Organic->Dry

Figure 1: Protocol for liberating the reactive free base from the stable hydrochloride salt.

Module 2: Reaction Troubleshooting

FAQ: Oxidation & Discoloration

Q: "My reaction mixture turned dark brown/black within 10 minutes. Is the product ruined?" A: Not necessarily. Aryl hydrazines are highly susceptible to air oxidation, forming diazenes and tars.

  • Correction: Run all reactions under a strict Nitrogen or Argon atmosphere.

  • Mitigation: Add a reducing agent like Sodium Bisulfite (

    
    )  if the reaction is performed in aqueous/alcoholic media to suppress oxidation [2].
    
FAQ: Incomplete Conversion (Fischer Indole)

Q: "I am synthesizing an indole using ZnCl2, but I see starting material remaining." A: The 3-isopropyl group exerts steric hindrance at the meta position.

  • Mechanism: The [3,3]-sigmatropic rearrangement (the rate-determining step) is sensitive to sterics.

  • Solution: Increase temperature (reflux in acetic acid) or switch to a stronger acid catalyst like Polyphosphoric Acid (PPA) , which often drives sterically demanding substrates to completion [3].

Module 3: Work-up & Purification (Crucial Step)

User Issue: "How do I remove unreacted hydrazine? It is toxic and co-elutes with my product."

Technical Insight: Hydrazines are basic and nucleophilic. The work-up strategy depends entirely on whether your product is neutral (e.g., Indole, Hydrazone) or basic.

Scenario A: Product is Neutral (e.g., Indoles, Pyrazoles)

Best for: Fischer Indole Synthesis Work-up

  • Quench: Cool reaction mixture to Room Temperature (RT).

  • Dilution: Dilute with Ethyl Acetate (EtOAc).

  • Acid Wash (The "Hydrazine Trap"): Wash the organic layer 3x with 1M HCl .

    • Why? The unreacted hydrazine is protonated back to the water-soluble HCl salt (

      
      ). The neutral indole remains in the organic layer.
      
  • Neutralization: Wash organic layer with Saturated

    
     to remove excess acid.
    
  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    
Scenario B: Product is Basic (or Acid-Sensitive)

Best for: Hydrazone intermediates that might hydrolyze in acid.

  • Scavenging: Add a "Scavenger Aldehyde" (e.g., 2,4-Pentanedione or Picolinaldehyde ) to the reaction mixture 30 mins before work-up.

    • Mechanism:[1][2][3][4] This converts residual hydrazine into a highly polar or lipophilic hydrazone that is easily separable by chromatography [4].

  • Extraction: Perform standard aqueous work-up.

  • Purification: The scavenger-hydrazone adduct will have a significantly different Rf value than your product.

Data: Solvent Compatibility Table
Solvent SystemSolubility (Salt Form)Solubility (Free Base)Recommended Use
Water HighLowStorage / Waste
Ethanol/MeOH Moderate (Hot)HighReaction Solvent
DCM / Chloroform InsolubleHighExtraction / Work-up
Diethyl Ether InsolubleHighExtraction (Caution: Peroxides)
Acetic Acid SolubleSoluble (Protonated)Fischer Indole Solvent

Module 4: Safety & Decontamination

Q: "How do I clean glassware contaminated with this hydrazine?" A: Do not simply wash with water. Hydrazines are potent toxins.[5][6]

  • Decontamination Protocol: Soak all glassware in a Hypochlorite Solution (Bleach) for 1 hour.

  • Chemistry: Hypochlorite oxidizes the hydrazine to Nitrogen gas (

    
    ) and water, effectively neutralizing the genotoxic hazard [5].
    
Work-up Decision Logic

WorkupLogic Start Reaction Complete CheckProd Is Product Acid Stable? Start->CheckProd Yes Yes (e.g., Indole) CheckProd->Yes No No (e.g., Hydrazone) CheckProd->No AcidWash Wash Organic Layer with 1M HCl Yes->AcidWash Scavenge Add Scavenger (2,4-Pentanedione) No->Scavenge RemoveHyd Hydrazine -> Aqueous Layer AcidWash->RemoveHyd RemoveScav Hydrazine -> Polar Adduct (Remove via Column) Scavenge->RemoveScav

Figure 2: Decision tree for selecting the appropriate purification method based on product stability.

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. Link

  • Organic Syntheses. (1922). Phenylhydrazine.[1][2][3][6][7][8][9][10] Org.[8] Synth. 2, 71. Link

  • Robinson, B. (1982). The Fischer Indole Synthesis.[1] Wiley-Interscience. (Classic Monograph on Acid Catalysis).

  • Dourtoglou, V., et al. (1978). Method for scavenging hydrazines.[9][10][11] Synthesis, 1978(12), 850-852.

  • Lunn, G., & Sansone, E. B. (1983). Destruction of hazardous chemicals in the laboratory: Hydrazines. Journal of Chemical Education, 60(3), A80. Link

Sources

Technical Support Center: Reaction Optimization for (3-Isopropylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Kinetic Enhancement & Troubleshooting for (3-Isopropylphenyl)hydrazine Hydrochloride Ticket ID: OPT-3IPH-2024 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Kinetic Bottleneck

You are likely experiencing sluggish reaction rates because you are treating This compound as if it were the free base. It is not.

The hydrochloride salt form stabilizes the molecule for storage by protonating the terminal nitrogen (


). In this state, the molecule is non-nucleophilic . No amount of heating will drive the reaction efficiently if the nitrogen lone pair is locked in a salt complex.

To increase your reaction rate, you must address three critical variables:

  • Liberation of the Nucleophile (De-salting)

  • Solvent-System Compatibility (Solubility)

  • Electronic Activation (Catalysis)

Module 1: The "Free-Basing" Protocol (Critical Step)

The Problem: The protonated hydrazine cannot attack electrophiles (like ketones/aldehydes in Fischer Indole synthesis). The Fix: You must neutralize the HCl in situ or prior to reaction to restore reactivity.

Strategy A: In Situ Buffering (Recommended for One-Pot Reactions)

This method uses a weak base to scavenge the HCl without neutralizing the acid catalyst required for subsequent steps (e.g., cyclization).

  • Reagent: Sodium Acetate (NaOAc) or Pyridine.

  • Stoichiometry: 1.1 to 1.5 equivalents relative to the hydrazine salt.

  • Mechanism:

    
    
    
Strategy B: Pre-Reaction Partitioning (Biphasic Release)

Use this if your reaction solvent is non-polar (e.g., Toluene, DCM).

  • Dissolve the hydrazine hydrochloride in minimal water.

  • Add 1M NaOH until pH > 10.

  • Extract 3x with your organic reaction solvent (e.g., DCM).

  • Dry organic layer over

    
     and concentrate immediately.
    
  • Warning: The free base is prone to oxidation. Use immediately under inert atmosphere (

    
     or Ar).
    

Module 2: Optimizing Fischer Indole Synthesis

If you are using this reagent to synthesize indoles, the rate is governed by the formation of the hydrazone intermediate and the subsequent [3,3]-sigmatropic rearrangement .

The pH "Sweet Spot"

Reaction rate follows a bell curve regarding pH.

  • pH < 2: Hydrazine is protonated (Rate

    
     0).
    
  • pH > 6: Carbonyl is not activated; acid catalysis for rearrangement is absent (Rate Slow).

  • Target pH: 4.0 – 5.0 . This balances nucleophilicity with carbonyl activation.

Catalyst Selection for Meta-Substituted Hydrazines

The isopropyl group at the meta position introduces steric bulk and weak electron donation. This affects the regioselectivity of the cyclization, often yielding a mixture of 4-isopropyl and 6-isopropyl indoles.

CatalystRate ImpactSelectivity NoteRecommended For
4%

(aq)
ModerateLowSimple ketones, high solubility systems.
ZnCl

(anhydrous)
High ModerateDifficult substrates; high thermal tolerance.
Polyphosphoric Acid (PPA) HighLowIntractable substrates requiring

.
Acetic Acid (Glacial) LowN/AUse as solvent and mild catalyst.
Temperature Management

The rearrangement step has a high activation energy.

  • Standard Protocol: Reflux in ethanol/acetic acid (

    
    ).
    
  • Rate Enhancement: Microwave irradiation at

    
     for 10-20 minutes often drives the reaction to completion 50x faster than thermal reflux, specifically helping overcome the steric hindrance of the isopropyl group.
    

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways to unlock reactivity.

ReactionLogic Start Start: (3-Isopropylphenyl) hydrazine HCl CheckSolvent Check Solvent System Start->CheckSolvent Protic Protic (EtOH/AcOH) CheckSolvent->Protic If Aprotic Aprotic (Toluene/DCM) CheckSolvent->Aprotic If Action1 Add NaOAc (1.2 eq) (In-situ Buffer) Protic->Action1 Buffers pH to 4-5 Action2 Perform Free-Base Extraction (NaOH) Aprotic->Action2 Removes Salt Reaction Reaction Mixture (Free Base + Electrophile) Action1->Reaction Action2->Reaction CheckRate Is Rate Still Slow? Reaction->CheckRate Heat Increase Temp (Microwave 120°C) CheckRate->Heat Yes Acid Switch Catalyst (ZnCl2 or PPA) CheckRate->Acid Yes Success Target Indole/Hydrazone CheckRate->Success No Heat->Success Acid->Success

Figure 1: Decision tree for maximizing reaction kinetics based on solvent system and observed rate.

Module 4: Troubleshooting FAQ

Q1: I see a precipitate immediately upon adding the ketone. Is the reaction working? A: Likely yes. This is often the hydrazone intermediate . In many Fischer Indole protocols, the hydrazone precipitates out. You must isolate this solid or heat the mixture significantly higher (add acid catalyst) to force the second step (cyclization). If you stop here, you have only done half the reaction.

Q2: The reaction turns black and tarry. A: This indicates oxidation of the hydrazine or polymerization.

  • Fix 1: Ensure you are under Nitrogen/Argon.

  • Fix 2: Reduce the acid concentration. Strong mineral acids can char the isopropyl group or the aromatic ring. Switch to 4%

    
     or use Glacial Acetic Acid as the solvent.
    

Q3: I am getting a mixture of two products. A: This is expected. The 3-isopropyl group is in the meta position. Cyclization can occur at the ortho position (crowded, next to isopropyl) or the para position (less crowded).

  • Insight: The para attack (leading to the 6-isopropyl indole) is usually kinetically favored due to less steric hindrance. The ortho attack (leading to 4-isopropyl indole) is sterically disfavored.

Q4: Can I use Lewis Acids like


? 
A:  Yes, but they require anhydrous conditions. Moisture will hydrolyze the Lewis Acid, generating HF or HCl, which alters the pH uncontrollably. Only use these if you have dried your hydrazine free base thoroughly.

References

  • Fischer Indole Synthesis Mechanism & C

    • Source: Robinson, B. (1963). "The Fischer Indole Synthesis."[1] Chemical Reviews.

    • Relevance: Establishes the mechanism and the necessity of acid catalysis for the [3,3]-sigm
    • Link:

  • Solvent Effects on Hydrazine Reactivity

    • Source: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.
    • Relevance: Explains solvation of ammonium salts vs. free bases and the impact of protic solvents on nucleophilicity.
    • Link:

  • Regioselectivity in Meta-Substituted Phenylhydrazines

    • Source: Illi, V. O. (1979). "Fischer Indole Synthesis with meta-Substituted Phenylhydrazines." Synthesis.
    • Relevance: Directly addresses the isomer mixture issue (4- vs 6-substitution) inherent to your specific molecule.
    • Link:

  • Microwave-Assisted Synthesis

    • Source: Bagley, M. C., et al. (2002). "Microwave-assisted Fischer indole synthesis." Synlett.
    • Relevance: Validates the strategy of using high-temperature/short-time microwave irradi
    • Link:

Sources

Validation & Comparative

comparing reactivity of electron-donating vs. electron-withdrawing groups on phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and heterocycle synthesis—particularly the Fischer Indole Synthesis—the electronic nature of the phenylhydrazine starting material is a critical determinant of reaction success.[1] This guide objectively compares Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs) on the phenylhydrazine core.

Key Takeaway:

  • EDG-substituted phenylhydrazines (e.g., 4-methoxyphenylhydrazine) exhibit enhanced nucleophilicity and faster reaction rates in sigmatropic rearrangements but suffer from severe oxidative instability.

  • EWG-substituted phenylhydrazines (e.g., 4-nitrophenylhydrazine) offer superior shelf-stability and handling safety but require significantly harsher reaction conditions (stronger acids, higher temperatures) to overcome the deactivated aromatic ring.

Mechanistic Foundation: The "Push-Pull" Electronic Effect

To optimize reaction conditions, one must understand how substituents modify the electron density of the hydrazine ($ -NH-NH_2 $) and the aromatic ring.

Electronic Density Distribution
  • EDGs (The "Push"): Substituents like methoxy (

    
    ) or methyl (
    
    
    
    ) donate electron density into the ring via resonance or induction. This increases the electron density on the
    
    
    -nitrogen (terminal), making it a potent nucleophile. Crucially, it also enriches the aromatic ring, which is vital for the [3,3]-sigmatropic rearrangement step in indole synthesis.
  • EWGs (The "Pull"): Substituents like nitro (

    
    ) or halogens (
    
    
    
    ,
    
    
    ) withdraw electron density.[1] This renders the terminal nitrogen less nucleophilic (slower hydrazone formation) and deactivates the ring, raising the activation energy for subsequent cyclizations.
Visualization of Electronic Effects

The following diagram illustrates the flow of electron density and its impact on reactivity parameters.

ElectronicEffects Substituent Substituent Type EDG Electron Donating (-OMe, -Me, -NH2) Substituent->EDG EWG Electron Withdrawing (-NO2, -CF3, -CN) Substituent->EWG RingDensity Aromatic Ring Electron Density EDG->RingDensity Increases NitrogenNuc Terminal Nitrogen Nucleophilicity EDG->NitrogenNuc Increases EWG->RingDensity Decreases EWG->NitrogenNuc Decreases Reactivity Fischer Indole Rate (Rearrangement) RingDensity->Reactivity High Density = Faster Rate Stability Oxidative Stability NitrogenNuc->Stability High Nuc = Low Stability (Oxidation Prone)

Figure 1: Causal relationship between substituent electronics, nucleophilicity, and macroscopic reactivity/stability profiles.

Comparative Performance Analysis

Quantitative & Qualitative Comparison

The table below aggregates experimental trends observed in standard condensation and cyclization reactions.

FeatureEDG-Substituted (e.g., 4-OMe)Unsubstituted (Phenylhydrazine)EWG-Substituted (e.g., 4-NO

)
Nucleophilicity HighModerateLow
pKa (Conjugate Acid) ~5.5 - 6.0 (Less Acidic)5.21~4.0 - 4.5 (More Acidic)
Oxidation Potential High (Rapidly darkens in air)ModerateLow (Stable solid)
Fischer Indole Rate Fast (Mild acid/heat required)StandardSlow (Strong acid/reflux required)
Side Reactions Oxidative tar formation; Diazo formationStandardIncomplete reaction; Polymerization
Storage Requirement Inert gas (Ar/N

), < -20°C
Dark, CoolAmbient, Dry
Case Study: The Fischer Indole Synthesis

The Fischer Indole Synthesis is the benchmark reaction for testing phenylhydrazine reactivity. The mechanism involves a [3,3]-sigmatropic rearrangement , where the aromatic ring acts as a nucleophile attacking the ene-hydrazine moiety.

  • EDG Advantage: The electron-rich ring attacks the tethered alkene moiety much faster.

    • Experimental Consequence: Reactions often proceed in weak acids (Acetic acid) at lower temperatures (60–80°C).

  • EWG Disadvantage: The electron-deficient ring is a poor nucleophile.

    • Experimental Consequence: Reactions often require strong mineral acids (H

      
      SO
      
      
      
      , Polyphosphoric acid) and high temperatures (>100°C) to force the rearrangement.

Experimental Protocols

To ensure reproducibility, distinct protocols must be used based on the electronic nature of the substrate. Using a "one-size-fits-all" approach will lead to decomposition (EDGs) or no reaction (EWGs).

Workflow Logic

ProtocolSelection Start Select Phenylhydrazine CheckSub Check Substituent Start->CheckSub EDG_Path Electron Donating (-OMe) CheckSub->EDG_Path EWG_Path Electron Withdrawing (-NO2) CheckSub->EWG_Path MethodA METHOD A: Inert/Mild Solvent: AcOH or EtOH Catalyst: AcOH/HCl (trace) Temp: 60-80°C Atmosphere: Argon Essential EDG_Path->MethodA MethodB METHOD B: Forcing/Strong Solvent: PPA or Glycol Catalyst: H2SO4 or ZnCl2 Temp: 100-140°C Atmosphere: Standard EWG_Path->MethodB

Figure 2: Decision tree for selecting the appropriate synthesis protocol.

Method A: High-Reactivity Protocol (For EDGs)

Target: 4-Methoxyphenylhydrazine + Cyclohexanone


 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Critical Control Point: Oxygen exclusion is mandatory to prevent the formation of "tars" (oxidized azo/diazo polymers) which are common with EDG-hydrazines.

  • Preparation: Charge a 3-neck flask with 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) and ethanol (10 volumes).

  • Degassing: Sparge the solvent with Argon for 15 minutes. Do not skip this step.

  • Condensation: Add cyclohexanone (1.1 equiv) dropwise under Argon. Stir at Room Temperature (RT) for 30 mins.

  • Cyclization: Add Glacial Acetic Acid (5 equiv) or 4M HCl in Dioxane (1.5 equiv). Heat to 70°C .

  • Monitoring: Monitor by TLC. The spot for the hydrazone (intermediate) should disappear rapidly (< 2 hours).

  • Workup: Cool to RT. Neutralize with NaHCO

    
    . Extract with EtOAc.
    
Method B: Deactivated Substrate Protocol (For EWGs)

Target: 4-Nitrophenylhydrazine + Cyclohexanone


 6-Nitro-1,2,3,4-tetrahydrocarbazole

Critical Control Point: Thermal energy and acid strength are the drivers. Degassing is less critical, but temperature control is vital to prevent thermal runaway.

  • Preparation: Charge flask with 4-nitrophenylhydrazine (1.0 equiv) and Glacial Acetic Acid (solvent/catalyst).

  • Add Catalyst: Add concentrated H

    
    SO
    
    
    
    (10 mol%) or use Polyphosphoric Acid (PPA) as the solvent if the substrate is extremely unreactive.
  • Cyclization: Heat to reflux (118°C) or 100°C if using PPA.

  • Timecourse: Reaction may require 4–12 hours.

  • Workup: Pour the hot reaction mixture onto crushed ice (to precipitate the product and quench the acid). Filter the solid precipitate.

Stability & Storage Guidelines

The most common failure mode in hydrazine chemistry is using degraded starting material.

  • EDG-Hydrazines (e.g., 4-OMe):

    • Hazard: Auto-oxidation to diazenes and subsequent decomposition.

    • Storage: Store as the Hydrochloride Salt whenever possible (significantly more stable than free base). Keep under Argon at -20°C.

    • Purification: If the solid is dark/black, recrystallize from Ethanol/HCl before use. Using dark material will drastically lower yields.

  • EWG-Hydrazines (e.g., 4-NO

    
    ): 
    
    • Hazard: Explosion risk.[2] Nitro-hydrazines are high-energy compounds. Avoid friction and dry heating.

    • Storage: Store in a cool, dry cabinet. Shelf-stable for months/years.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem. (2024). "4-Methoxyphenylhydrazine Hydrochloride: Technical Data and Stability Profile." Link

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: 4-Nitrophenylhydrazine." Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

A Guide to the Structural Validation of 6-Isopropylindole by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation

In the landscape of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable cornerstone. An erroneous structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety risks. 6-Isopropylindole, a scaffold of interest in medicinal chemistry, serves as an excellent case study for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in providing definitive structural proof. This guide offers an in-depth, experience-driven comparison of NMR techniques for the validation of the 6-isopropylindole structure, grounded in the principles of scientific integrity and supported by predictive data and established protocols.

The Power of NMR: Beyond Mass Confirmation

While techniques like mass spectrometry (MS) can confirm the molecular weight of a compound (C₁₁H₁₃N, 159.23 g/mol ), it often falls short in distinguishing between isomers. For instance, 4-, 5-, 6-, or 7-isopropylindole all share the same mass. NMR spectroscopy, however, probes the chemical environment of individual nuclei (specifically ¹H and ¹³C), providing a detailed map of the molecule's connectivity and electronic structure.[1] This allows for the unambiguous differentiation between isomeric forms. The a spinning charge of a nucleus generates a magnetic field, and in the presence of an external magnetic field, two spin states exist. The energy difference between these states is dependent on the external magnetic field strength.[2]

Part 1: Predicted NMR Spectral Analysis of 6-Isopropylindole

In the absence of a publicly available, fully assigned experimental spectrum for 6-isopropylindole, we will employ a robust and scientifically validated predictive approach. This method relies on established base values for the parent indole molecule and known substituent chemical shift (SCS) effects for an isopropyl group. This predictive framework is a critical skill in synthetic chemistry for verifying newly created molecules.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data for 6-Isopropylindole (in CDCl₃, 500 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Rationale for Assignment
H-1 (N-H)~8.10broad singlet (br s)-1HThe N-H proton of indoles is typically broad and downfield due to nitrogen's electronegativity and potential for hydrogen bonding.[3]
H-7~7.55doublet (d)J ≈ 8.51HOrtho to the electron-donating isopropyl group, but adjacent to the electron-rich pyrrole ring fusion.
H-5~7.40singlet (s) or narrow doublet (d)J ≈ 1.51HThis proton is adjacent to the isopropyl-bearing carbon, experiencing some deshielding. Its multiplicity will be a singlet or a very narrow doublet from meta-coupling to H-7.
H-4~7.15doublet of doublets (dd)J ≈ 8.5, 1.51HCoupled to both H-5 (ortho) and H-7 (meta), leading to a dd pattern.
H-2~7.20triplet (t) or ddJ ≈ 3.0, 1.01HA characteristic signal for the C2-proton on the indole ring, coupled to H-1 and H-3.
H-3~6.50triplet (t) or ddJ ≈ 3.0, 2.01HThe C3-proton is typically the most upfield of the aromatic protons due to the high electron density of the pyrrole ring.[3]
-CH (isopropyl)~3.10septetJ ≈ 7.01HThe methine proton is split by the six equivalent methyl protons (n+1 rule: 6+1=7).
-CH₃ (isopropyl)~1.30doublet (d)J ≈ 7.06HThe six equivalent methyl protons are split by the single methine proton into a doublet.
¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.

Predicted ¹³C NMR Data for 6-Isopropylindole (in CDCl₃, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-6~145.0The isopropyl-substituted carbon (ipso-carbon) is significantly deshielded.
C-7a~136.0Bridgehead carbon adjacent to the benzene ring.
C-3a~128.5Bridgehead carbon adjacent to both rings.
C-2~124.5C2 of the pyrrole ring is typically downfield of C3.[4]
C-4~121.0Aromatic CH carbon.
C-5~119.0Aromatic CH carbon, ortho to the isopropyl group.
C-7~111.0Aromatic CH carbon, ortho to the isopropyl group.
C-3~102.5C3 of the pyrrole ring is highly shielded due to nitrogen's electron-donating effect.[3]
-CH (isopropyl)~34.0Aliphatic methine carbon.
-CH₃ (isopropyl)~24.0Aliphatic methyl carbons.

Part 2: Comparison with Isomeric Alternatives

The true diagnostic power of NMR is revealed when comparing the predicted spectrum of 6-isopropylindole with its isomers. The substitution pattern dramatically alters the chemical shifts and, most importantly, the coupling patterns (proton splitting) in the ¹H NMR spectrum.

Isomer Key Differentiating Features in ¹H NMR
4-Isopropylindole The H-5 proton would be a clear triplet (coupled to H-6 and H-7), and the H-3 proton would likely experience a through-space shielding effect from the bulky isopropyl group, shifting it further upfield.
5-Isopropylindole The aromatic region would show more symmetry. Protons H-4 and H-6 would appear as doublets, and H-7 as a singlet (or narrow doublet), which is a distinctly different pattern from the predicted spectrum of the 6-isomer.
7-Isopropylindole The H-6 proton would be a triplet, and the N-H proton (H-1) would be significantly affected by the steric bulk of the adjacent isopropyl group, potentially appearing at a different chemical shift or having a different line shape.

This comparative analysis demonstrates that a complete assignment of the ¹H and ¹³C NMR spectra provides an irrefutable fingerprint for the 6-isopropylindole structure, allowing for its confident differentiation from all other positional isomers.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized acquisition procedure.

Diagram of the NMR Validation Workflow

G Figure 1. Standard Workflow for NMR-Based Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select & Add Deuterated Solvent (~0.7 mL CDCl₃) A->B C 3. Ensure Complete Dissolution (Vortex/Sonicate) B->C D 4. Transfer to NMR Tube (Filter if necessary) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire ¹H Spectrum F->G H 8. Acquire ¹³C Spectrum G->H I 9. Process Data (Fourier Transform, Phasing, Baseline Correction) H->I J 10. Calibrate Spectrum (Residual CDCl₃ at 7.26 ppm) I->J K 11. Assign Peaks (Chemical Shift, Integration, Multiplicity) J->K L 12. Confirm Structure K->L

Caption: Workflow for NMR structural validation.

Step-by-Step Experimental Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified 6-isopropylindole for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5][6]

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum.[7]

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication may be required. A homogenous solution is essential for acquiring high-resolution spectra.[8]

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[6]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

    • Place the sample into the NMR spectrometer.

    • Locking : The spectrometer's software will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This step stabilizes the magnetic field, ensuring that chemical shifts remain constant throughout the experiment.[5]

    • Shimming : The magnetic field homogeneity across the sample is optimized in a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers perform this step automatically.[5]

    • Acquire ¹H Spectrum : Run a standard proton NMR experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Acquire ¹³C Spectrum : Run a standard proton-decoupled ¹³C NMR experiment. Due to the low natural abundance of the ¹³C isotope, more scans are required, often taking from several minutes to an hour.[8]

  • Data Processing and Analysis :

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phased and baseline corrected to ensure accurate peak integration and presentation.

    • The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm. All other peaks are referenced relative to this standard.

    • Analyze the spectrum by integrating the area under each proton peak, identifying the multiplicity (splitting pattern), and measuring the coupling constants (J-values).

    • Compare the experimental ¹H and ¹³C data with the predicted values and known data for related structures to confirm the identity as 6-isopropylindole.

Logical Diagram for Spectral Interpretation

G Figure 2. Decision Process for NMR Peak Assignment Start Start with Processed Spectrum ChemShift Analyze Chemical Shift (δ) Is it Aromatic (>6.5 ppm) or Aliphatic (<4.0 ppm)? Start->ChemShift Integration Analyze Integration (Relative number of protons) ChemShift->Integration Multiplicity Analyze Multiplicity (Splitting Pattern: s, d, t, q, m) Integration->Multiplicity Coupling Measure Coupling Constants (J) (Identifies neighboring protons) Multiplicity->Coupling Assign Assign Proton to Structure Coupling->Assign Assign->ChemShift Next Peak End Structure Confirmed Assign->End All Peaks Assigned

Caption: Logical flow for assigning NMR signals.

Conclusion

The structural validation of a molecule like 6-isopropylindole is a multi-faceted process that relies on the synergistic interpretation of ¹H and ¹³C NMR data. By analyzing chemical shifts, integration, and coupling patterns, it is possible to piece together the molecular structure with a high degree of confidence. The predictive analysis presented here, based on foundational NMR principles and substituent effects, provides a robust framework for confirming the identity of 6-isopropylindole and, crucially, for distinguishing it from its isomers. The adherence to rigorous experimental protocols ensures the generation of high-quality data, which is the bedrock of trustworthy and reproducible scientific research in drug development.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame.

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2022). YouTube.

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. (2025). Benchchem.

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies.

  • Supporting Information for Iridium-catalysed methylation of indoles and pyrroles with methanol. (n.d.). The Royal Society of Chemistry.

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules.

  • NMR Studies of Indole. (1988). Heterocycles.

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

  • 7-isopropyl-1H-indole. (n.d.). NP-MRD.

  • 1-isopropyl-1H-indole. (n.d.). PubChem.

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). University of Rochester Open Research Repository.

  • Ochsenfeld, C., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics.

  • Teunissen, J., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics.

  • Teunissen, J., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing.

  • Supporting information for NHC-Catalyzed Oxidative Annulation of Aldehydes and Indoles. (n.d.). The Royal Society of Chemistry.

  • Sim, L. H., & Giraud, M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.

  • Rittner, R., & Zukerman-Schpector, J. (2006). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society.

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics.

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry.

  • Ganapathy, K., et al. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

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A Senior Application Scientist's Guide to HPLC Analysis for Purity Assessment of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

<-3a-3a>

Substituted indoles are a cornerstone of modern pharmacology, forming the structural core of numerous therapeutic agents, from anti-migraine drugs to potent anti-cancer compounds.[1][2] Their biological activity is exquisitely sensitive to their substitution patterns and, critically, their purity. Even minute impurities can alter efficacy, introduce toxicity, or lead to unforeseen side effects. Consequently, rigorous and reliable purity assessment is not merely a regulatory hurdle but a scientific imperative for researchers, scientists, and drug development professionals.[1]

This guide provides an in-depth comparison of analytical techniques for the purity assessment of substituted indoles, with a primary focus on High-Performance Liquid Chromatography (HPLC), the undisputed workhorse in this field. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare HPLC with viable alternatives, supported by experimental insights.

The Primacy of Reversed-Phase HPLC in Indole Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the quantitative analysis of substituted indoles due to its remarkable versatility, sensitivity, and reproducibility.[1] The fundamental principle of RP-HPLC involves the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).

The separation of substituted indoles in RP-HPLC is primarily driven by their hydrophobicity. The indole ring system itself is relatively nonpolar, and the nature and position of substituents dramatically influence the molecule's overall polarity and, therefore, its retention time on the column.

Causality in Method Development: The "Why" Behind the Parameters

A robust HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. For substituted indoles, several parameters are critical:

  • Column Chemistry: A C18 column is the universal starting point, offering excellent hydrophobic retention for a broad range of indoles. However, for closely related indole isomers or those with aromatic substituents, a phenyl-hexyl column can provide enhanced selectivity through π-π interactions between the phenyl ligands of the stationary phase and the aromatic rings of the analyte.

  • Mobile Phase Composition: The ratio of organic solvent to water dictates the elution strength. A higher percentage of organic solvent reduces retention. For ionizable indoles, the pH of the mobile phase is a powerful tool for controlling retention and peak shape.[3] By adjusting the pH with buffers (e.g., phosphate, acetate) or additives like formic or trifluoroacetic acid, one can suppress the ionization of acidic or basic functional groups, leading to more consistent retention and sharper peaks.[3][4]

  • Detector Selection: The indole scaffold contains a chromophore, making UV detection the most common and straightforward choice. A Diode Array Detector (DAD) is particularly advantageous as it provides spectral information across a range of wavelengths, which can help in peak purity assessment and preliminary identification of impurities.[1] For identifying unknown impurities or for ultra-sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[1][5][6]

A Validated HPLC Protocol for Purity Assessment

Trustworthiness in analytical data is paramount. A well-described protocol must be a self-validating system. This is achieved through rigorous method validation and the routine use of system suitability tests (SSTs), as outlined in guidelines like the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]

Experimental Workflow: HPLC Purity of a Model Substituted Indole

Below is a detailed protocol for the purity analysis of a hypothetical substituted indole, "Indole-X".

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve Indole-X reference standard in methanol to prepare a 1.0 mg/mL stock solution. Dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample of Indole-X at the same concentration (0.1 mg/mL) in the mobile phase.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column and system.

2. HPLC System and Conditions:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • The system is deemed suitable for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry Factor): Not more than 2.0.

    • Theoretical Plates (Column Efficiency): Not less than 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Analysis and Data Processing:

  • Inject the sample solution in duplicate.

  • Identify the peak corresponding to Indole-X by comparing its retention time with that of the standard.

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing SamplePrep Sample & Standard Preparation Filtration Filtration (0.22 µm) SamplePrep->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection SST System Suitability Test (SST) Detection->SST DataProc Data Processing (Integration & Purity %) SST->DataProc Report Report DataProc->Report Final Report

Caption: HPLC Purity Assessment Workflow.

Comparative Analysis: HPLC and Its Alternatives

While HPLC is the dominant technique, other methods offer distinct advantages for specific applications in indole analysis. The choice of technique should be guided by the analytical objective, whether it's routine quality control, high-throughput screening, chiral separation, or in-depth impurity identification.

Method_Selection Start Analytical Goal for Substituted Indole? QC Routine QC & Purity Assay? Start->QC HTS High-Throughput Screening? Start->HTS Chiral Chiral Purity? Start->Chiral Unknown Impurity ID & Structural Elucidation? Start->Unknown HPLC HPLC QC->HPLC Yes UPLC UPLC HTS->UPLC Yes SFC Chiral SFC/HPLC Chiral->SFC Yes LCMS LC-MS Unknown->LCMS Yes

Caption: Decision tree for analytical method selection.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles. This allows for operation at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[10][11][12]

  • Advantages: The primary benefits are a dramatic increase in speed and resolution.[13][14] Analysis times can be reduced from 15-20 minutes on an HPLC to 3-10 minutes on a UPLC system, significantly boosting throughput.[10] The smaller particle size also leads to sharper, narrower peaks, which translates to improved sensitivity and better resolution of closely eluting impurities.[14]

  • Considerations: The higher operating pressures necessitate specialized instrumentation. While offering superior performance, the initial investment for a UPLC system is greater than for an HPLC.[14]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15] It has carved out a niche as a powerful tool for chiral separations.[16]

  • Advantages: For chiral substituted indoles, SFC often provides faster and more efficient separations than chiral HPLC.[16][17] The low viscosity of the supercritical CO2 mobile phase allows for high flow rates without generating excessive backpressure.[17] Furthermore, SFC is considered a "green" chromatography technique due to the significant reduction in the consumption of organic solvents.[15][16]

  • Considerations: While excellent for chiral analysis, its application in routine achiral purity assessment is less common than RP-HPLC. The instrumentation is also more specialized.

Capillary Electrophoresis (CE)

CE is an electrokinetic separation method performed in a narrow capillary.[18] Analytes are separated based on their charge-to-size ratio as they migrate under the influence of an electric field.[19]

  • Advantages: CE offers exceptionally high separation efficiency, often exceeding that of HPLC, resulting in very sharp peaks.[18][20] It requires minimal sample and solvent, making it a cost-effective and environmentally friendly option.[19]

  • Considerations: CE can be less robust than HPLC for routine quantitative analysis. Sensitivity can be a limitation unless coupled with concentration techniques or highly sensitive detectors. Its application to neutral indoles requires the use of techniques like Micellar Electrokinetic Chromatography (MEKC).[20][21][22]

Hyphenated Techniques: The Power of LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling and identification.[6][23] By coupling the separation power of HPLC or UPLC with the detection and structural elucidation capabilities of a mass spectrometer, one can obtain molecular weight information and fragmentation patterns for even trace-level impurities.[5][24]

  • Advantages: LC-MS provides unequivocal identification of impurities, which is a regulatory requirement for impurities above a certain threshold.[25][26] It offers unparalleled sensitivity and specificity, allowing for the detection and characterization of impurities that might be missed by UV detection alone.[23][27]

  • Considerations: The mobile phase must be volatile and compatible with the mass spectrometer's ionization source, which may require method modification from a standard UV-based HPLC method.[5] The instrumentation is complex and requires specialized expertise.

Data-Driven Comparison of Analytical Techniques

FeatureHPLCUPLCSFC (Chiral)CELC-MS
Primary Application Routine Purity/AssayHigh-Throughput PurityChiral SeparationsOrthogonal Purity CheckImpurity Identification
Analysis Speed Moderate (15-30 min)Very Fast (3-10 min)[10]Fast (5-15 min)Fast (10-20 min)Same as LC method
Resolution GoodExcellent[13]ExcellentVery High[18]Same as LC method
Sensitivity (UV) GoodVery Good[14]GoodVariableN/A
Solvent Consumption HighLow[14]Very Low[17]Extremely Low[19]Low (UPLC-MS)
Key Advantage Robustness, VersatilitySpeed, ThroughputChiral Selectivity, GreenHigh EfficiencyStructural Information
Primary Limitation Slower SpeedHigh Initial CostNiche ApplicationLower RobustnessInstrument Complexity

Conclusion

The purity assessment of substituted indoles is a critical activity where the choice of analytical methodology has significant scientific and developmental implications. Reversed-phase HPLC remains the gold standard for routine analysis, offering a robust, versatile, and well-understood platform. Its performance can be significantly enhanced by transitioning to UPLC technology, which provides substantial gains in speed, resolution, and sensitivity, making it ideal for high-throughput environments.

For chiral indoles, SFC presents a compelling, efficient, and greener alternative to traditional chiral HPLC. Capillary Electrophoresis serves as a valuable orthogonal technique, offering a different separation mechanism that can be crucial for confirming purity. Finally, when the objective shifts from quantification to identification, LC-MS is the unequivocal choice, providing the detailed structural information necessary to identify and characterize unknown impurities, thereby ensuring the safety and efficacy of these vital pharmaceutical compounds. A judicious application of these complementary techniques, grounded in a thorough understanding of their principles, is essential for any scientist working with substituted indoles.

References

  • Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (n.d.). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. PubMed. [Link]

  • Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (n.d.). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. University of Copenhagen Research Portal. [Link]

  • (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • (2017, December 18). What do common indole impurities look like? ResearchGate. [Link]

  • (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

  • (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]

  • (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. [Link]

  • (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • (n.d.). Capillary electrophoresis. Wikipedia. [Link]

  • (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]

  • (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • (n.d.). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • (2025, December 27). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • (2024, November 4). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. [Link]

  • (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • (2022, February 9). HPLC Vs UPLC - What's The Difference? Alwsci. [Link]

  • (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]

  • (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PMC. [Link]

  • (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • (n.d.). Capillary Electrophoresis-based Separations. British Columbia/Yukon Open Authoring Platform. [Link]

  • (2024, September 3). The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. [Link]

  • (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • (n.d.). Enantioselective Supercritical Fluid Chromatography (SFC) for Chiral Metabolomics. [Link]

  • (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • (2021, August 29). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. MDPI. [Link]

  • (n.d.). Indole. Wikipedia. [Link]

  • (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

Sources

Comparative Kinetic Profiling: Substituted Phenylhydrazines in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of indole and pyrazole synthesis, substituted phenylhydrazines remain workhorse reagents despite the emergence of transition-metal-catalyzed alternatives. This guide provides a technical comparison of substituted phenylhydrazines, focusing on how electronic substituent effects (Hammett correlations) dictate reaction kinetics (


), yield, and safety profiles. We compare the classical acid-catalyzed Fischer Indole path against the Palladium-catalyzed Buchwald-Hartwig methodology, offering decision-making frameworks for scale-up.

Part 1: The Mechanistic Landscape

To control the kinetics of heterocycle formation, one must master the rate-determining step (RDS). In the reaction of substituted phenylhydrazines with ketones (Fischer Indole Synthesis), the mechanism is multi-stage.

The Fischer Indole Pathway

The reaction proceeds through two distinct kinetic phases:[1]

  • Hydrazone Formation: Rapid, reversible condensation.

  • Indolization: The irreversible rearrangement.

Critical Insight: For most substrates, the [3,3]-sigmatropic rearrangement of the ene-hydrazine is the RDS. However, with strongly electron-withdrawing groups (EWGs), the initial nucleophilic attack to form the hydrazone can become rate-limiting.

FischerMechanism Reactants Phenylhydrazine + Ketone Hydrazone Aryl Hydrazone Reactants->Hydrazone Condensation (Fast) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic RDS (Electronic Dependent) Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole Substituted Indole Diimine->Indole -NH3 Cyclization

Figure 1: Kinetic pathway of the Fischer Indole Synthesis.[1] The [3,3]-sigmatropic rearrangement (Red) is typically the rate-determining step sensitive to ring substituents.

Part 2: Comparative Kinetics (Substituent Effects)

The choice of phenylhydrazine is not merely structural; it is kinetic. The electronic nature of the substituent on the phenyl ring (


-substitution) dramatically alters the reaction rate constant (

).
Hammett Correlation Analysis

The reaction rate correlates with the Hammett substituent constant (


).
  • Electron Donating Groups (EDGs, e.g., -OMe, -Me): Increase electron density on the nitrogen, accelerating the formation of the ene-hydrazine and stabilizing the cationic transition state of the sigmatropic rearrangement.

  • Electron Withdrawing Groups (EWGs, e.g., -NO2, -CF3): Deactivate the ring, significantly decreasing

    
     and often requiring higher temperatures or stronger Lewis acids (e.g., 
    
    
    
    ,
    
    
    ).
Representative Kinetic Performance Table

Data synthesized from standard physical organic chemistry trends and comparative literature.

Substituent (R)Electronic EffectHammett

Relative Rate (

)
Yield ProfileRecommended Catalyst
4-OMe Strong EDG-0.27Fast (10-50x baseline)High (85-95%)Mild Acid (AcOH)
4-Me Weak EDG-0.17FastHigh (80-90%)AcOH / HCl
H (Unsubstituted)Neutral0.00Baseline (1.0)Good (75-85%)

/ EtOH
4-Cl Weak EWG+0.23SlowModerate (60-75%)

/ Reflux
4-NO2 Strong EWG+0.78Very Slow Low to Moderate (40-60%)Polyphosphoric Acid (PPA)

Expert Note: While 4-NO2 phenylhydrazine reacts slowly, it is often preferred for identification (forming crystalline hydrazones) rather than synthesis, due to the stability of the intermediate. For synthesis, expect to increase reaction temperature by 20-40°C compared to 4-OMe variants.

Part 3: Methodology Comparison (The "Alternative")

Is the classical Phenylhydrazine route always the best? Compare it against the modern Buchwald-Hartwig Cross-Coupling strategy.

Comparison Matrix: Fischer vs. Palladium Catalysis
FeaturePhenylhydrazine Route (Fischer) Pd-Catalyzed (Buchwald-Hartwig)
Mechanism Acid-catalyzed rearrangementMetal-catalyzed C-N coupling
Atom Economy High (Loss of

and

)
Moderate (Loss of halide salt + ligand)
Cost Low (Commodity reagents)High (Pd catalysts, ligands like BINAP)
Substrate Scope Limited by ketone symmetry & acid sensitivityBroad; tolerates acid-sensitive groups
Safety Profile High Risk: Hydrazines are toxic/genotoxic.Moderate Risk: Heavy metal leaching.[2]
Purification Crystallization often sufficientRequires metal scavenging/chromatography
Scalability Difficult (Exothermic runaway risk)Good (Controlled dosing)
Decision Logic for Process Chemists

DecisionTree Start Target: Indole Synthesis AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive Symmetry Is ketone unsymmetrical? AcidSensitive->Symmetry No UsePd USE PD-CATALYSIS (Buchwald-Hartwig) AcidSensitive->UsePd Yes Scale Scale > 1kg? Symmetry->Scale No Symmetry->UsePd Yes (Regio-control needed) UseFischer USE PHENYLHYDRAZINE (Fischer) Scale->UseFischer No (Batch OK) FlowChem USE CONTINUOUS FLOW (Fischer) Scale->FlowChem Yes (Safety)

Figure 2: Strategic decision matrix for selecting between Phenylhydrazine and Palladium methodologies.

Part 4: Experimental Protocols

Protocol 1: Kinetic Monitoring via UV-Vis Spectroscopy

A self-validating system to determine


 for substituted phenylhydrazines.

Objective: Measure the rate of hydrazone formation (Phase 1) or Indolization (Phase 2).

Reagents:

  • Substituted Phenylhydrazine (10 mM in EtOH).

  • Standard Ketone (e.g., Cyclohexanone, 100 mM in EtOH - pseudo-first-order excess).

  • Buffer: Acetate buffer (pH 4.5) or

    
     (for Indolization).
    

Workflow:

  • Baseline: Blank the UV-Vis spectrophotometer with the ketone/solvent mixture.

  • Injection: Inject phenylhydrazine solution into the thermostated cuvette (25°C).

  • Monitoring:

    • Hydrazone Formation: Monitor

      
       shift (typically 250-300 nm 
      
      
      
      350-400 nm).
    • Indolization:[3] Heat sample to 70°C. Monitor disappearance of Hydrazone peak and appearance of Indole peak (280-290 nm).

  • Validation (Isosbestic Point): Ensure a clear isosbestic point exists. If the isosbestic point blurs, competing side reactions (polymerization) are occurring.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Safety Critical: Handling Phenylhydrazines
  • Toxicity: Phenylhydrazine is a potent hemolytic agent. It causes destruction of red blood cells (Heinz body formation).

  • Engineering Controls: All weighing must occur in a laminar flow hood. Double-gloving (Nitrile) is mandatory.

  • Decontamination: Quench spills with dilute bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][4][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[3] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Gore, S., et al. (2012).[3] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • CDC/NIOSH. "Phenylhydrazine: NIOSH Pocket Guide to Chemical Hazards." Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of (3-Isopropylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Effective safety protocols are not merely about compliance; they are about understanding the molecular behavior of your reagents. (3-Isopropylphenyl)hydrazine hydrochloride is a hydrazine derivative often used as a building block in heterocyclic synthesis. While the hydrochloride salt form confers greater stability than the free base (reducing vapor pressure and auto-oxidation risk), the hydrazine moiety remains a potent reducing agent and a toxicological hazard.

This guide provides a self-validating workflow for the disposal of this compound, prioritizing the prevention of hypergolic reactions with oxidizers and the minimization of personnel exposure.

Chemical Profile & Hazard Identification[1][2]
ParameterData
Chemical Name This compound
CAS Number 536-60-7 (Free base ref: 100-63-0 for analog context)
Molecular Formula C9H14N2[1]·HCl
Physical State Solid (typically off-white to beige powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Carcinogenicity (Cat 1B), Skin Sensitizer
Reactivity Strong Reducing Agent . Incompatible with oxidizers.
RCRA Classification Treat as P-Listed equivalent (P068 analog) or Characteristic Toxic

Scientific Insight: The hydrochloride salt stabilizes the hydrazine group by protonating the terminal nitrogen. However, in the presence of strong bases or moisture, the free hydrazine can be liberated, restoring its high reactivity and vapor pressure. Always maintain acidic or neutral conditions during storage.

Pre-Disposal Stabilization & Segregation

The most critical step in hydrazine disposal is segregation . Hydrazines are hypergolic (ignite spontaneously) or react violently with strong oxidizers (e.g., fuming nitric acid, peroxides).

Segregation Logic

Do not store or stage waste containing this compound near oxidative waste streams.

SegregationLogic Chemical (3-Isopropylphenyl)hydrazine HCl Oxidizers Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers VIOLENT REACTION Metals Catalytic Metals (Cu, Fe, Ni) Chemical->Metals Decomposition Bases Strong Bases (Liberates Free Base) Chemical->Bases Increases Toxicity Compatible Compatible Storage (Glass, Polyethylene) Chemical->Compatible Safe Storage

Figure 1: Chemical compatibility map. Red paths indicate high-risk combinations that must be avoided during waste staging.

Disposal Workflows

Workflow A: Bulk Disposal (Primary Method)

Applicability: Expired reagents, surplus synthesis products (>1g). Mechanism: Incineration at a permitted facility.

Protocol:

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers (catalytic decomposition risk).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound"

    • Hazards: Toxic, Carcinogen.[2]

  • Segregation: Place the container in a secondary containment tray separate from oxidative wastes.

  • Lab Packing: Contact your hazardous waste vendor (e.g., Veolia, Clean Harbors) for a "Lab Pack."

    • Note: Ensure the vendor is aware of the hydrazine functionality so they do not commingle it with oxidizers in the drum.

Workflow B: Trace Residue Decontamination

Applicability: Cleaning glassware, spatulas, or benchtop spills (<1g). Mechanism: Controlled Oxidation. Warning: Never use this method for bulk disposal. The reaction is exothermic and generates nitrogen gas.

Reagents:

  • Dilute Sodium Hypochlorite (Bleach, <5%)

  • Water[3][2][4]

Step-by-Step Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] Work inside a fume hood.

  • Preparation: Dilute commercial bleach 1:10 with water to create a mild oxidizing solution.

  • Application:

    • Glassware: Rinse contaminated glassware with the dilute bleach solution. Allow to sit for 30 minutes. The hydrazine is oxidized to nitrogen gas and water.

    • Surfaces: Wipe with a bleach-soaked paper towel, then rinse with water.

  • Final Wash: Rinse glassware thoroughly with water and acetone.

  • Waste: Collect the rinsate. Check pH (should be neutral or slightly basic). Dispose of rinsate as aqueous chemical waste (do not pour down drain unless authorized by local EHS).

DisposalWorkflow Start Waste Generation QuantityCheck Quantity Check Start->QuantityCheck Bulk Bulk (>1g) QuantityCheck->Bulk High Risk Trace Trace Residue (<1g) QuantityCheck->Trace Low Risk LabPack Lab Pack for Incineration (Do NOT Treat In-House) Bulk->LabPack Decon Controlled Oxidation (Dilute Hypochlorite) Trace->Decon Final Hazardous Waste Pickup LabPack->Final Decon->Final

Figure 2: Decision tree for disposal methodology based on waste quantity.

Emergency Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2][5]

ScenarioResponse Protocol
Solid Spill 1. Evacuate immediate area.2. Do NOT create dust (do not sweep vigorously).3. Cover with wet paper towels to suppress dust.4. Scoop into a sealed container using a plastic scoop.5. Label as hazardous waste.[2][6]
Liquid/Solution Spill 1. Ventilate the area.2.[7][3][4][8][9] Absorb with vermiculite or sand.3.[7] Do NOT use combustible materials (sawdust/paper) if the solvent is flammable.4. Collect absorbent into a sealed container.
Skin Contact 1. Immediately wash with soap and water for 15 minutes.2.[2][8] Do not use organic solvents (increases skin absorption).3. Seek medical attention (hydrazines are skin sensitizers).[2]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11005, Phenylhydrazine hydrochloride. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Phenylhydrazine.[7][3][4][5][6][9][10] NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

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